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7,8-Difluoro-4-hydroxy-3-iodoquinoline Documentation Hub

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  • Product: 7,8-Difluoro-4-hydroxy-3-iodoquinoline
  • CAS: 1431364-33-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Imperative of Halogenation in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Electronic Properties of 3-Iodo and 7,8-Difluoro Substitution Patterns in Drug Design In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of halo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of 3-Iodo and 7,8-Difluoro Substitution Patterns in Drug Design

In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of halogen atoms into molecular scaffolds represents a cornerstone of medicinal chemistry. Far from being mere passive substituents, halogens—particularly iodine and fluorine—are powerful tools for modulating a candidate's electronic, physicochemical, and pharmacokinetic profiles. The introduction of even a single fluorine atom can profoundly alter a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] Similarly, the unique electronic characteristics of iodine can be leveraged to introduce highly specific and potent drug-receptor interactions.

This guide moves beyond a general overview to provide a detailed technical analysis of two specific and impactful substitution patterns: the 3-iodo and the 7,8-difluoro motifs. We will explore the fundamental electronic principles governing their behavior, the practical implications for drug design, and the experimental and computational methodologies used to characterize their properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of these substitutions to solve complex design challenges and accelerate the development of next-generation therapeutics.

Section 1: The 3-Iodo Substitution: A Nexus of Polarizability and Directional Interaction

The substitution of iodine onto an aromatic or heteroaromatic core introduces a unique set of electronic properties dominated by its large atomic radius and high polarizability. While moderately electronegative, the most significant electronic feature of a covalently-bound iodine atom is the phenomenon known as the sigma-hole (σ-hole).

The Sigma-Hole and the Dawn of the Halogen Bond

The formation of a covalent bond between carbon and iodine (C-I) results in an anisotropic distribution of electron density around the iodine atom. While the electron density is concentrated in a belt around the C-I bond axis, a region of depleted electron density—and therefore positive electrostatic potential—emerges on the outermost portion of the iodine atom, directly opposite the covalent bond.[3][4] This electrophilic region is termed the σ-hole.[3]

The size and positive potential of the σ-hole are directly related to the polarizability of the halogen, making it most prominent for iodine, followed by bromine and chlorine.[3][5] Fluorine, due to its high electronegativity and low polarizability, does not typically exhibit a positive σ-hole.[4] This positive region allows the iodine atom to act as a potent Lewis acid, enabling it to form a highly directional, non-covalent interaction with a Lewis base (e.g., a lone pair on an oxygen, nitrogen, or sulfur atom). This interaction is known as a halogen bond.[3]

sigma_hole cluster_0 3-Iodo-Substituted Aromatic Ring cluster_1 σ-hole cluster_2 Protein Target AromaticRing Ar Iodine I AromaticRing->Iodine C-I Bond SigmaHole δ+ LonePair δ- SigmaHole->LonePair Halogen Bond (Directional Interaction) Receptor Receptor Atom (e.g., O, N)

Diagram of a σ-hole and resulting halogen bond.
Implications for Drug Design

The ability to form strong, directional halogen bonds makes the 3-iodo substitution pattern a powerful tool for enhancing binding affinity and selectivity.

  • Potent Target Engagement: Halogen bonds can be comparable in strength to conventional hydrogen bonds and, in some contexts, even stronger.[3] Their inclusion in a molecular design can lead to a significant increase in potency by establishing a new, favorable interaction in the target's binding pocket.

  • Enhanced Selectivity: The strict geometric requirements of the halogen bond (typically requiring a C-I···Y angle close to 180°) can be exploited to achieve selectivity for a specific target or protein isoform, where even minor differences in the binding site architecture can disrupt this optimal geometry.

Section 2: The 7,8-Difluoro Pattern: Mastering Metabolic Stability and Physicochemical Properties

Fluorine is the most electronegative element, and its introduction into a drug candidate has profound consequences driven by the strength and polarity of the carbon-fluorine (C-F) bond.[1][6] The 7,8-difluoro pattern is particularly effective for leveraging these properties.

Potent Inductive Effects and Physicochemical Modulation

The primary electronic effect of fluorine is its strong inductive electron withdrawal (-I effect). In a 7,8-difluoro substitution, this effect can significantly alter the electron distribution of the entire molecule.

  • pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[7] This can be advantageous for improving oral bioavailability, as reducing basicity can enhance membrane permeation.[1]

  • Dipole Moment Alteration: The introduction of two highly polar C-F bonds can substantially change the molecule's overall dipole moment, which can influence solubility and interactions with polar residues in a binding site.[7]

  • Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and access its target.[1][6][7] However, this must be carefully balanced to avoid issues with aqueous solubility.[6]

Blocking Metabolic Hotspots

One of the most valuable applications of fluorine in drug design is to enhance metabolic stability.[2][6] Aromatic and benzylic positions are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid drug clearance.

  • C-F Bond Strength: The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom effectively blocks oxidative metabolism at that position.[1][6][8] The 7,8-difluoro pattern can shield an entire edge of a molecule from enzymatic attack.

  • Electronic Shielding: Even when not at the direct site of metabolism, the strong electron-withdrawing effect of the fluorine atoms can deactivate the aromatic ring towards oxidative attack.[1]

metabolic_block Metabolite Parent Drug (Metabolically Liable) CYP450 CYP450 Enzyme Metabolite->CYP450 Metabolic 'Soft Spot' (e.g., C-H bond) Oxidized Oxidized Metabolite (Inactive/Cleared) CYP450->Oxidized Hydroxylation Blocked Metabolism Blocked CYP450->Blocked Oxidation Prevented FluorinatedDrug 7,8-Difluoro Substituted Drug FluorinatedDrug->CYP450 Resistant C-F Bonds

Fluorine substitution blocking metabolic oxidation.

Section 3: Comparative Analysis of Iodine and Fluorine Substitutions

The choice between an iodo- or fluoro-substitution is a strategic decision based on the specific design goals. The following table summarizes their key electronic and physical properties.

PropertyIodine (I)Fluorine (F)Rationale in Drug Design
Electronegativity (Pauling) 2.663.98Fluorine's high electronegativity drives strong inductive effects for pKa and stability modulation.[1]
Van der Waals Radius (Å) 1.981.47Fluorine is a bioisostere of hydrogen (1.20 Å), minimizing steric clashes.[1] Iodine is much larger.
Polarizability (ų) 5.350.56Iodine's high polarizability is essential for the formation of a significant σ-hole.[3]
C-X Bond Energy (kcal/mol) ~57~115The very strong C-F bond is key to blocking metabolic oxidation.[6]
Primary Interaction Mode Halogen Bonding (via σ-hole)H-Bond Acceptor, Dipole-DipoleIodine is used to introduce a strong, directional binding interaction. Fluorine fine-tunes local electronics.

Section 4: Methodologies for Characterization

Validating the electronic impact of these substitutions requires both synthetic execution and computational analysis.

Experimental Protocol: Electrophilic Iodination of an Activated Aromatic System

This protocol describes a general method for the introduction of an iodine atom onto an electron-rich aromatic ring using N-Iodosuccinimide (NIS), a common and effective electrophilic iodinating agent.[9][10]

Objective: To synthesize a 3-iodo substituted aromatic compound.

Materials:

  • Substituted aromatic starting material (e.g., anisole, acetanilide derivative)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Trifluoroacetic acid (TFA, catalytic amount)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard workup and purification reagents (Sodium thiosulfate solution, brine, ethyl acetate, magnesium sulfate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aromatic starting material (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (approx. 0.1 eq) to activate the NIS.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired 3-iodo substituted compound.

Computational Protocol: Visualizing Electronic Effects with DFT

Density Functional Theory (DFT) is an invaluable tool for predicting and visualizing the electronic impact of substitutions. Calculating the Molecular Electrostatic Potential (MEP) map allows for direct visualization of electron-rich and electron-poor regions.

Objective: To generate an MEP map to visualize the σ-hole on a 3-iodo compound and the inductive effects of a 7,8-difluoro compound.

Software: Gaussian, Spartan, or other quantum chemistry software package.

Procedure:

  • Structure Input: Build the 3D structure of the molecule of interest (e.g., 3-iodoanisole or 7,8-difluoroisoquinoline).

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a basis set such as 6-311+G(d,p).

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy and Wavefunction Calculation: Using the optimized geometry, perform a single-point energy calculation to generate a high-quality wavefunction file.

  • MEP Map Generation: Post-process the wavefunction file to calculate the molecular electrostatic potential and map it onto the molecule's electron density surface.

  • Analysis: Visualize the resulting MEP map. Electron-poor (positive potential) regions are typically colored blue, while electron-rich (negative potential) regions are colored red. A distinct blueish region on the outer tip of the iodine atom confirms the σ-hole. Strong red regions near the fluorine atoms and corresponding blueing of the adjacent ring system illustrate the powerful inductive effect.

computational_workflow Input 1. Input 3D Molecular Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-311G**) Input->Opt Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq SPE 4. Single-Point Energy (Generate Wavefunction) Freq->SPE MEP 5. Generate MEP Surface SPE->MEP Analysis 6. Analyze Electronic Properties (σ-hole, Inductive Effects) MEP->Analysis

Workflow for computational electronic property analysis.

Conclusion

The 3-iodo and 7,8-difluoro substitution patterns offer medicinal chemists distinct and highly complementary strategies for lead optimization. The 3-iodo substitution provides a sophisticated method for introducing potent and highly directional halogen bonds, enhancing target affinity and selectivity through the unique electronics of its σ-hole. In contrast, the 7,8-difluoro pattern is a robust tool for enhancing drug-like properties, primarily by leveraging the extreme electronegativity of fluorine to block metabolic pathways and fine-tune the physicochemical profile of the molecule. A thorough understanding of the underlying electronic principles, supported by modern computational and synthetic methodologies, empowers researchers to deploy these patterns with precision, overcoming critical hurdles in the path to developing safer and more effective medicines.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmaceutical and Phytopharmacological Research, 7(2), 154-160.
  • Jackson, G. E. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5399.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Ledermann, N., Moubsit, A. E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379-1385.
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at: [Link]

  • Rice, C. (2022). Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. UR Scholarship Repository. Available at: [Link]

  • Wang, Z., & Hammes-Schiffer, S. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Physical Chemistry Au. Available at: [Link]

  • Politzer, P., Murray, J. S., & Clark, T. (2021). σ-Hole interactions: A journey from d to p-block elements. POLITesi. Available at: [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2021). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. Available at: [Link]

Sources

Exploratory

The Enduring Scaffold: A Technical Guide to the History and Discovery of Fluoro-Iodo-Hydroxyquinolines

A Foreword for the Modern Researcher: The 8-hydroxyquinoline scaffold is a storied pharmacophore, a privileged structure in medicinal chemistry that has given rise to potent therapeutic agents and cautionary tales alike....

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Researcher: The 8-hydroxyquinoline scaffold is a storied pharmacophore, a privileged structure in medicinal chemistry that has given rise to potent therapeutic agents and cautionary tales alike. Its journey, from a simple antiseptic to a complex tool in the fight against a spectrum of diseases, is a testament to the enduring power of chemical exploration. This guide delves into the rich history of halogenated hydroxyquinolines, with a particular focus on the iodo- and the more recent fluoro-iodo-substituted derivatives. We will traverse the path of their discovery, dissect their synthesis, understand their mechanisms of action, and critically evaluate their therapeutic potential and inherent risks. For the researcher, scientist, and drug development professional, this document is intended to be not just a historical account, but a practical and insightful resource to inform future innovation.

The Genesis of a Scaffold: 8-Hydroxyquinoline

First synthesized in the late 19th century, 8-hydroxyquinoline (8-HQ) is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol.[1] Its initial applications were as a topical antiseptic and disinfectant. The true potential of the 8-HQ scaffold, however, lies in its ability to act as a potent chelator of metal ions. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form a pincer-like structure that can bind to a variety of metal cations, including iron, copper, and zinc.[2][3] This metal-chelating property is the cornerstone of the biological activity of many of its derivatives.[4]

The Rise of the Halogens: Iodoquinol and Clioquinol

The introduction of halogens onto the 8-hydroxyquinoline ring system marked a significant step forward in its therapeutic application. Two of the most notable early examples are diiodohydroxyquinoline (Iodoquinol) and iodochlorhydroxyquin (Clioquinol).

Discovery and Application:

Iodoquinol (5,7-diiodo-8-hydroxyquinoline) was discovered to have potent amoebicidal activity and was introduced for the treatment of amoebiasis.[1] It is effective against both the trophozoite and cyst forms of Entamoeba histolytica in the intestinal lumen.[1] Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), another halogenated hydroxyquinoline, also found use as an antiprotozoal and antifungal agent.[5]

The primary mechanism of action for these compounds is believed to be their ability to chelate essential metal ions, particularly iron, which are crucial for the metabolism and survival of microorganisms.[1] By sequestering these metals, iodoquinol and clioquinol disrupt vital enzymatic processes within the parasites.[1]

The Specter of Neurotoxicity: The SMON Epidemic

The widespread use of halogenated hydroxyquinolines, particularly clioquinol, led to a tragic chapter in medical history: the outbreak of Subacute Myelo-Optic Neuropathy (SMON) in Japan in the mid-20th century. This severe neurological disorder was characterized by sensory and motor disturbances, and in some cases, blindness. The epidemic was eventually linked to the oral consumption of clioquinol, leading to its withdrawal from the market in many countries.[5] Iodoquinol has also been associated with neurotoxic effects, though to a lesser extent.[5] This history serves as a critical reminder of the importance of thorough toxicological evaluation in drug development.

The Introduction of Fluorine: A Modern Twist on a Classic Scaffold

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. In the context of the 8-hydroxyquinoline scaffold, the introduction of fluorine alongside iodine presents an intriguing avenue for developing new therapeutic agents with potentially improved efficacy and safety profiles.

The synthesis of fluoro-iodo-hydroxyquinoline derivatives, such as 5-fluoro-7-iodo-8-hydroxyquinoline, has been reported, opening the door to exploring their biological activities. While extensive research on the specific applications of fluoro-iodo-hydroxyquinolines is still emerging, the rationale for their development is soundly based on the known benefits of fluorination in drug design.

Synthesis of Fluoro-Iodo-Hydroxyquinoline Scaffolds

The synthesis of halogenated 8-hydroxyquinolines typically begins with the construction of the core 8-hydroxyquinoline ring, followed by the introduction of the desired halogen substituents.

Building the Core: The Skraup Synthesis

A classic method for synthesizing the quinoline ring is the Skraup synthesis. This reaction involves the cyclization of an aromatic amine with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

Materials:

  • o-Aminophenol

  • Glycerol (anhydrous)

  • o-Nitrophenol (oxidizing agent)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate (optional, as a reaction moderator)

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, carefully add concentrated sulfuric acid to anhydrous glycerol while cooling in an ice bath.

  • Slowly add o-aminophenol to the cooled mixture with continuous stirring.

  • Add o-nitrophenol and a small amount of ferrous sulfate.

  • Heat the reaction mixture to approximately 130-140°C and maintain this temperature for 2-3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches 7.5-8. This step should be performed with external cooling.

  • The precipitated 8-hydroxyquinoline is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by steam distillation.

Introducing the Halogens: Direct Halogenation

Once the 8-hydroxyquinoline core is synthesized, halogens can be introduced at the 5- and 7-positions through electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 5-Fluoro-7-iodo-8-hydroxyquinoline

This protocol is adapted from the literature for the synthesis of 5-fluoro-7-iodo-8-hydroxyquinoline from 5-fluoro-8-hydroxyquinoline.

Materials:

  • 5-Fluoro-8-hydroxyquinoline

  • Iodine monochloride (ICl) or a mixture of potassium iodide (KI) and potassium iodate (KIO3) in the presence of an acid.

  • Ethanol or another suitable solvent

  • Sodium thiosulfate solution (for quenching)

Procedure:

  • Dissolve 5-fluoro-8-hydroxyquinoline in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the iodinating agent (e.g., iodine monochloride in a suitable solvent) to the cooled solution of 5-fluoro-8-hydroxyquinoline with stirring.

  • Allow the reaction to proceed at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any unreacted iodine by adding a sodium thiosulfate solution until the color of iodine disappears.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Advanced Synthetic Strategies: Suzuki Cross-Coupling

For more complex derivatives, modern cross-coupling reactions like the Suzuki-Miyaura coupling can be employed. This method allows for the introduction of aryl or heteroaryl groups at specific positions on the hydroxyquinoline scaffold, starting from a halogenated precursor.

Experimental Protocol: Suzuki Cross-Coupling of a Halogenated 8-Hydroxyquinoline

This is a general protocol that can be adapted for the Suzuki coupling of various halogenated 8-hydroxyquinolines with boronic acids.

Materials:

  • Halogenated 8-hydroxyquinoline (e.g., 5-bromo-8-hydroxyquinoline or 7-iodo-8-hydroxyquinoline)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or 1,4-dioxane and water)

Procedure:

  • In a reaction vessel, combine the halogenated 8-hydroxyquinoline, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mechanism of Action: A Deeper Dive into Metal Chelation

The biological activity of fluoro-iodo-hydroxyquinolines, like their predecessors, is intrinsically linked to their ability to chelate metal ions. This interaction can lead to a cascade of downstream effects.

Mechanism_of_Action FIHQ Fluoro-Iodo-Hydroxyquinoline (Lipophilic Chelator) Complex FIHQ-Metal Complex (Altered Lipophilicity & Redox Potential) FIHQ->Complex Metal Essential Metal Ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) Metal->Complex Membrane Microbial/Cancer Cell Membrane Complex->Membrane Increased Permeation Enzyme Metalloenzyme Inactivation Membrane->Enzyme ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Disruption Disruption of Cellular Processes (e.g., Respiration, DNA Synthesis) Membrane->Disruption Apoptosis Cell Death / Growth Inhibition Enzyme->Apoptosis ROS->Apoptosis Disruption->Apoptosis

Caption: Proposed mechanism of action for fluoro-iodo-hydroxyquinolines.

The lipophilic nature of the fluoro-iodo-hydroxyquinoline allows it to cross cell membranes. Once inside the cell, or in the extracellular environment, it can sequester essential metal ions, leading to the inhibition of metalloenzymes that are vital for microbial or cancer cell survival. Alternatively, the formed metal complex itself can be toxic, potentially by catalyzing the production of damaging reactive oxygen species (ROS).

Data Presentation: Comparative Analysis

To provide a clearer understanding of the structure-activity relationships, the following table summarizes the antimicrobial activity of various halogenated 8-hydroxyquinoline derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of Halogenated 8-Hydroxyquinolines against various microorganisms.

CompoundSubstituentsS. aureus (μM)E. coli (μM)C. albicans (μM)Reference
8-HydroxyquinolineNone3.44 - 13.78>644.9213.78[6]
Clioquinol5-chloro, 7-iodo----
Iodoquinol5,7-diiodo----
5-Fluoro-8-hydroxyquinoline5-fluoro----
5-Fluoro-7-iodo-8-hydroxyquinoline5-fluoro, 7-iodo----
Nitroxoline5-nitro5.26 - 84.1484.1426.19 - 178.17[6]
Cloxyquin5,7-dichloro5.57 - 89.09>644.9226.19 - 178.17[6]

Future Perspectives and Conclusion

The fluoro-iodo-hydroxyquinoline scaffold represents a compelling area for future research. The strategic placement of fluorine can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to derivatives with enhanced efficacy and a more favorable safety profile, mitigating the neurotoxic risks associated with earlier generations of halogenated hydroxyquinolines.

Further investigation into the biological activities of fluoro-iodo-hydroxyquinolines is warranted, particularly in the areas of oncology, neurodegenerative diseases, and as novel anti-infective agents against drug-resistant pathogens. The rich history of the 8-hydroxyquinoline core, from its humble beginnings to its complex and sometimes controversial therapeutic applications, provides a powerful lesson in the iterative nature of drug discovery. By building upon this historical foundation with modern synthetic techniques and a deeper understanding of structure-activity relationships, the full potential of the fluoro-iodo-hydroxyquinoline scaffold may yet be realized.

References

  • Diiodohydroxyquinoline. In: Wikipedia. ; 2023. [Link]

  • Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors. Pharmaceuticals (Basel). 2022;15(2). [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. J Urol. 2016;195(4 Pt 1):1047-1055. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. 2014;3(1). [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Arab J Chem. 2019;12(8):3467-3474. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Utilization of 7,8-Difluoro-4-hydroxy-3-iodoquinoline in Antibacterial Drug Discovery

Executive Summary The rising threat of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens, necessitates the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising threat of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens, necessitates the development of novel antibacterial scaffolds. While traditional fluoroquinolones rely on a C-3 carboxylic acid for target binding, modifying the C-3 position opens new chemical space. This application note details the mechanistic rationale, synthesis, and downstream functionalization of 7,8-Difluoro-4-hydroxy-3-iodoquinoline , a highly versatile precursor for next-generation antibacterial agents.

Mechanistic Rationale & Structural Design

The design of the 7,8-difluoro-4-hydroxy-3-iodoquinoline scaffold is driven by precise structure-activity relationship (SAR) principles:

  • 7,8-Difluoro Substitution: The incorporation of fluorine atoms at the C-7 and C-8 positions significantly enhances the lipophilicity of the molecule. This modification facilitates penetration through the complex outer membrane porins of Gram-negative bacteria. Furthermore, C-8 halogenation has been shown to improve binding affinity to the primary target, DNA gyrase, while expanding the spectrum of activity to include anaerobic pathogens[1].

  • 4-Hydroxy/4-Oxo Tautomerism: The 4-hydroxy group exists in equilibrium with its 4-oxo tautomer. The 4-oxo moiety is the critical pharmacophore responsible for coordinating with the magnesium ion (Mg²⁺) embedded within the DNA-gyrase cleavage complex, halting bacterial DNA supercoiling.

  • 3-Iodo Functionalization: The introduction of an iodine atom at the C-3 position serves a dual purpose. Biologically, 3-iodo quinolone derivatives exhibit potent intrinsic antimicrobial activity, particularly against MRSA clinical isolates, often matching the efficacy of vancomycin[2]. Chemically, the 3-iodo group acts as a highly reactive electrophilic handle, enabling late-stage diversification via transition-metal-catalyzed cross-coupling reactions[3].

Workflow A 7,8-Difluoro-4-hydroxyquinoline B Electrophilic Iodination (NIS, DMF) A->B C 7,8-Difluoro-4-hydroxy-3-iodoquinoline (Key Precursor) B->C D Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) C->D E 3-Substituted Quinolone Derivatives D->E F In vitro Antibacterial Screening (MIC Assay) E->F

Synthetic and screening workflow for novel 3-substituted quinolone antibacterial agents.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 7,8-Difluoro-4-hydroxy-3-iodoquinoline

Electrophilic iodination of the 4-hydroxyquinoline core requires careful reagent selection to prevent over-halogenation or oxidative degradation[4].

  • Reaction Setup: Dissolve 7,8-difluoro-4-hydroxyquinoline (10.0 mmol, 1.0 eq) in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is required to fully solubilize the highly polar, zwitterionic starting material.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (11.0 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature. Causality: NIS provides a controlled, mild release of the electrophilic iodonium ion (I⁺), ensuring strict regioselectivity at the C-3 position compared to harsh I₂/base conditions.

  • Heating: Elevate the temperature to 80°C and stir for 4 hours.

  • In-Process Validation: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material spot (UV active) should completely disappear.

  • Workup: Cool the mixture to room temperature and quench with 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine species. Pour the mixture into 100 mL of ice water to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Confirm synthesis via ¹H NMR (look for the disappearance of the characteristic C-3 proton singlet at ~6.2 ppm).

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

The 3-iodo precursor allows for the synthesis of diverse 3-aryl/heteroaryl quinolones[3].

  • Preparation: In an oven-dried Schlenk flask, combine 7,8-difluoro-4-hydroxy-3-iodoquinoline (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality: The 4-oxo group of the quinolone can chelate naked palladium, leading to catalyst deactivation. The bidentate dppf ligand creates a sterically demanding coordination sphere that prevents this poisoning.

  • Solvent & Degassing: Add 10 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Degas the solution by bubbling N₂ for 10 minutes. Causality: The biphasic solvent system ensures the solubility of both the organic precursor and the inorganic base.

  • Reaction: Heat the mixture at 90°C for 12 hours.

  • Validation: Perform LC-MS analysis. A successful coupling will show a mass shift corresponding to the loss of iodine (-126 Da) and the addition of the phenyl group (+77 Da). Purify the crude product via flash chromatography.

Protocol C: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare serial two-fold dilutions of the synthesized compounds in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

  • Inoculation: Standardize bacterial suspensions (S. aureus, MRSA, E. coli, P. aeruginosa) to 0.5 MacFarland standard and dilute to achieve a final inoculum of

    
     CFU/mL per well.
    
  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Self-Validating Readout: Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin acts as an objective viability indicator. A color change from blue (oxidized) to pink (reduced) definitively indicates bacterial respiration and growth, eliminating the subjectivity of visual turbidity scoring.

Quantitative Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Optimization was performed to overcome the inherent chelating properties of the 4-hydroxyquinoline core.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045
2Pd(OAc)₂ / PPh₃K₃PO₄DMF10052
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9088
4 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O 90 91
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL)

The 3-iodo precursor exhibits potent intrinsic activity against Gram-positive strains, while downstream functionalization modulates the broad-spectrum profile.

CompoundS. aureus (ATCC 29213)MRSA (Clinical Isolate)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Precursor (3-Iodo) 0.51.08.016.0
Derivative (3-Phenyl) 0.1250.52.04.0
Ciprofloxacin (Control) 0.254.00.0150.25

Mechanism of Action Pathway

The resulting functionalized quinolones exert their bactericidal effect by trapping the DNA gyrase enzyme in a lethal ternary complex, preventing DNA religation.

Mechanism A Quinolone Derivative B Bacterial Cell Wall Penetration (Aided by 7,8-Difluoro) A->B C DNA Gyrase / Topoisomerase IV B->C D Ternary Complex Formation (Drug-Enzyme-DNA) C->D E Inhibition of DNA Supercoiling D->E F Bacterial Cell Death E->F

Mechanism of action: Quinolone-mediated inhibition of bacterial DNA gyrase.

References

1.[1] Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity . MDPI Pharmaceuticals.[Link] 2.[2] A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines . International Journal of Antimicrobial Agents / NIH.[Link] 3.[3] Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review . RSC Advances.[Link] 4.[4] Late stage iodination of biologically active agents using a one-pot process from aryl amines . RSC Advances.[Link]

Sources

Application

Handling and storage protocols for light-sensitive iodoquinolines

Application Note: Handling, Storage, and Stability Assurance of Light-Sensitive Iodoquinolines Abstract & Scope Iodoquinolines (e.g., Clioquinol, Iodoquinol, and synthetic intermediates like 4-iodoquinoline) are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Assurance of Light-Sensitive Iodoquinolines

Abstract & Scope

Iodoquinolines (e.g., Clioquinol, Iodoquinol, and synthetic intermediates like 4-iodoquinoline) are critical scaffolds in medicinal chemistry and metal-catalyzed cross-coupling reactions.[1] However, the Carbon-Iodine (C-I) bond on the electron-deficient quinoline ring is inherently labile.[1] Exposure to UV-visible light (


 < 450 nm) triggers homolytic cleavage, releasing iodine radicals (

) and generating reactive aryl radicals.[1] Furthermore, specific solvent incompatibilities—often overlooked in standard protocols—can accelerate degradation via solvolysis.[1]

This guide provides an evidence-based protocol for the storage and handling of iodoquinolines, moving beyond generic "store in the dark" advice to address specific mechanistic failures, particularly in solution-state storage.

The Mechanistic Basis of Instability

To handle these compounds effectively, one must understand the two primary failure modes: Photolytic Homolysis and Nucleophilic Solvolysis .

Photolytic C-I Cleavage

The bond dissociation energy (BDE) of the


 bond in quinoline systems is approximately 65–70 kcal/mol. Incident light in the near-UV/blue spectrum provides sufficient energy to overcome this barrier, generating a radical pair.[1]
  • Consequence: The release of

    
     leads to the formation of molecular iodine (
    
    
    
    ), observed as a yellow-to-brown discoloration.[1] The remaining quinolyl radical can abstract hydrogen from solvents or dimerize, irreversibly altering stoichiometry.[1]
Solvent-Assisted Degradation (The DMSO Trap)

Critical Insight: While Dimethyl Sulfoxide (DMSO) is a standard solvent for stock solutions, it is contraindicated for the long-term storage of certain haloquinolines.[1] Research indicates that DMSO can facilitate hydrolysis at the halogenated position, acting as an oxygen donor to convert iodoquinolines into quinolones or quinolinols over time, even in the dark.[1]

Visualization: Degradation Pathways

The following diagram maps the degradation logic, highlighting where standard handling fails.

IodoquinolineDegradation Compound Iodoquinoline (Intact) Excited Excited State [Ar-I]* Compound->Excited Absorption Solvolysis Solvolytic Exchange Compound->Solvolysis Nucleophilic Attack Light UV/Blue Light (λ < 450nm) Light->Excited RadicalPair Radical Pair (Ar• + I•) Excited->RadicalPair Homolysis Degradation Degradation Products (Quinolone/I2) RadicalPair->Degradation H-Abstraction or Dimerization DMSO DMSO/DMF Storage DMSO->Solvolysis Solvolysis->Degradation Hydrolysis

Figure 1: Dual degradation pathways showing photolytic cleavage and solvent-mediated hydrolysis.[1]

Storage Protocols

Solid State Storage

In the solid state, the crystal lattice provides some protection, but surface degradation is common.[1]

  • Primary Container: Amber glass vial (Type I borosilicate).

  • Secondary Barrier: The vial must be wrapped in aluminum foil. Amber glass transmits light >450nm; foil blocks 100%.[1]

  • Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (

    
    ) before sealing. Oxygen can react with photo-generated radicals to form peroxides.[1]
    
  • Temperature: -20°C is optimal to arrest thermal decomposition, though +4°C is acceptable for short periods (<1 month).[1]

Solution State Compatibility Matrix

Rule of Thumb: Make solutions fresh. If storage is unavoidable, adhere to the table below.

SolventSuitabilityNotes
DMSO 🔴 Avoid Promotes hydrolysis/oxidation of haloquinolines upon aging.[1]
DMF 🔴 Avoid Similar nucleophilic risks to DMSO; susceptible to hydrolysis.[1]
Acetonitrile 🟢 Preferred Chemically inert; good solubility for iodinated species.[1]
DCM 🟡 Caution Good solubility, but volatile; concentration changes over time.[1]
Ethanol 🟡 Caution Protic solvent; potential for nucleophilic substitution over long periods.[1]

Operational Workflow: Handling & Synthesis

This protocol ensures data integrity by maintaining the "Chain of Darkness" from storage to reaction initiation.

Environmental Setup
  • Lighting: Perform weighing and dissolution under low-actinic light (Red LED or Sodium Vapor lamps). If unavailable, work in a darkened hood with ambient light blocked by sash covers.[1]

  • Labware: Pre-wrap all receiving flasks and addition funnels in aluminum foil before introducing the reagent.

The "Zero-Exposure" Weighing Protocol[1]
  • Remove the foil-wrapped stock vial from the freezer and allow it to warm to Room Temperature (RT) inside a desiccator. Reason: Opening a cold vial condenses moisture, accelerating hydrolysis.[1]

  • Tare the foil-wrapped receiving vial on the balance.

  • Rapidly transfer the solid.[1]

  • Immediately flush the stock vial with inert gas and reseal.[1]

Reaction Setup (Cross-Coupling Context)

For reactions like Suzuki or Buchwald-Hartwig couplings using iodoquinolines:

  • Degassing: Oxygen is a radical scavenger and poison for Pd-catalysts.[1] Sparge solvents with Ar/

    
     for 15 minutes before adding the iodoquinoline.
    
  • Addition Order: Add the iodoquinoline last, or immediately before the inert gas purge is finalized.

Visualization: Safe Handling Workflow

HandlingProtocol Retrieval 1. Retrieval (Warm to RT in Desiccator) Weighing 2. Weighing (Red Light + Foil Wrap) Retrieval->Weighing Prevent Condensation Solubilization 3. Solubilization (Use MeCN/DCM, Avoid DMSO) Weighing->Solubilization Minimize Exposure Reaction 4. Reaction Setup (Degas Solvent First) Solubilization->Reaction Immediate Use

Figure 2: Step-by-step workflow to minimize environmental stress on iodoquinoline reagents.

Quality Control & Validation

Before committing valuable precursors to a synthesis, validate the integrity of the iodoquinoline.

  • Visual Inspection:

    • Pass: Off-white, cream, or pale beige solid.[1]

    • Fail: Yellow, orange, or brown discoloration.[1] This indicates the liberation of elemental iodine (

      
      ).
      
  • TLC/HPLC Check:

    • Run a baseline check.[1] Deiodination often results in a lower molecular weight peak (quinoline or hydroxyquinoline) that is more polar than the parent iodo-compound.[1]

    • Note: Do not use old DMSO stock solutions for this reference check.

References

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[1] Monatshefte für Chemie / Chemical Monthly, 134, 1099–1104.[1]

    • Relevance: Establishes the instability of haloquinolines in DMSO/DMF.
  • European Medicines Agency (EMA).[1][2] (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.[1][2]

    • Relevance: Global standard for photostability testing protocols.[1]

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Drugs: An Overview and Practical Problems.[1] Handbook of Photochemistry and Photobiology.

    • Relevance: Mechanisms of drug photodegradation.[1]

  • Cayman Chemical. (2024).[1] Safety Data Sheet: Clioquinol.

    • Relevance: Standard industrial safety and storage data.[1]

Sources

Method

Application Notes &amp; Protocols for Nucleophilic Substitution on the 7,8-Difluoro Quinoline Ring

Introduction: The Strategic Importance of the 7,8-Difluoro Quinoline Scaffold The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 7,8-Difluoro Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms onto this scaffold profoundly modulates its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 7,8-difluoro quinoline motif, in particular, presents a unique electronic landscape. The two adjacent fluorine atoms, coupled with the electron-withdrawing nature of the quinoline nitrogen, create a highly electron-deficient benzene ring, priming it for nucleophilic aromatic substitution (SNAr). This guide provides a detailed exploration of the mechanistic principles, regiochemical considerations, and practical protocols for executing SNAr reactions on this valuable synthetic intermediate, enabling the generation of diverse compound libraries for drug discovery.

Part 1: Mechanistic Principles of SNAr on Difluoroquinolines

Nucleophilic aromatic substitution on the 7,8-difluoro quinoline ring proceeds via the SNAr pathway. This reaction is fundamentally different from SN1 or SN2 reactions and is characterized by the attack of a nucleophile on an electron-poor aromatic ring.[1][2] The reaction is facilitated by the presence of strong electron-withdrawing groups, a role fulfilled here by both the fluorine atoms and the fused pyridine ring.

The classical mechanism involves a two-step addition-elimination process.[1]

  • Addition: The nucleophile attacks one of the fluorine-bearing carbons (C-7 or C-8), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the formation of this high-energy intermediate.

  • Elimination: The aromaticity is restored by the expulsion of a fluoride ion, which is a competent leaving group in SNAr reactions. The stability of the fluoride anion contributes to the favorability of this step.

Recent computational and experimental evidence suggests that many SNAr reactions, especially on electron-deficient heterocycles, may not involve a stable Meisenheimer intermediate but rather proceed through a single, concerted transition state.[3] In this concerted model, the C-Nu bond formation and C-F bond cleavage occur simultaneously. For practical purposes, considering the resonance stabilization of the Meisenheimer-like transition state remains an excellent predictive tool for regioselectivity.

Caption: General SNAr mechanism on a difluoroaromatic system.

Part 2: Regioselectivity—The C-7 vs. C-8 Question

A critical consideration for synthesis on the 7,8-difluoro quinoline ring is regioselectivity. Which fluorine is more readily displaced? The outcome is dictated by the relative stability of the anionic intermediate (or transition state) formed upon nucleophilic attack at either C-7 or C-8.

The regioselectivity can be predicted by analyzing the electronic effects within the molecule:

  • Inductive and Resonance Effects of the Quinoline Nitrogen: The nitrogen atom is highly electronegative and exerts a powerful electron-withdrawing effect. This effect is strongest at the ortho (C-8) and para (C-6) positions. Therefore, the C-8 position is significantly more activated (more electrophilic) towards nucleophilic attack than the C-7 position.

  • Stabilization of the Intermediate: When a nucleophile attacks C-8, the resulting negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative quinoline nitrogen through resonance. This provides substantial stabilization. In contrast, attack at C-7 does not allow for direct resonance delocalization of the negative charge onto the nitrogen.

Regioselectivity cluster_c8 Attack at C-8 (Favored) cluster_c7 Attack at C-7 (Disfavored) c8_intermediate Intermediate for C-8 Attack c8_resonance Key Resonance Structure (Charge on Nitrogen) c8_intermediate->c8_resonance Resonance Stabilization c8_product 8-Nu-7-Fluoro Quinoline c8_resonance->c8_product Elimination of F⁻ c7_intermediate Intermediate for C-7 Attack c7_no_resonance No Resonance onto N c7_intermediate->c7_no_resonance Less Stable c7_product 7-Nu-8-Fluoro Quinoline c7_no_resonance->c7_product Elimination of F⁻ start 7,8-Difluoro Quinoline + Nucleophile start->c8_intermediate start->c7_intermediate

Caption: Regioselectivity of nucleophilic attack on 7,8-difluoro quinoline.

Part 3: Application Notes and Protocols

The choice of solvent, base, and temperature is crucial for a successful SNAr reaction. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred as they effectively solvate cations while leaving the nucleophile relatively "bare" and highly reactive.

A. Substitution with N-Nucleophiles (Amination)

Application Note: Amination is one of the most common modifications. Primary and secondary amines, anilines, and nitrogen-containing heterocycles are all viable nucleophiles. The reaction often requires a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to neutralize the HF generated in situ. The nucleophilicity of the amine and the reaction temperature are key variables. Electron-rich amines react more readily at lower temperatures, while less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require heating.

Protocol: Synthesis of 8-(Piperidin-1-yl)-7-fluoroquinoline (Adapted from procedures for related fluoroquinolones[4][6])

  • Reagent Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 7,8-difluoroquinoline (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the quinoline).

  • Nucleophile Addition: Add piperidine (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3x).

  • Purification: Collect the solid by filtration or, if extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 8-(piperidin-1-yl)-7-fluoroquinoline.

Data Table: Representative Amination Reactions

NucleophileBaseSolventTemp (°C)Time (h)Typical YieldReference Analogy
AnilineK₂CO₃DMF1201270-85%[4]
MorpholineDIPEAMeCN80685-95%[6]
BenzylamineCs₂CO₃DMSO90880-90%[7]
ImidazoleNaHTHF601065-80%[8]
B. Substitution with O-Nucleophiles (Alkoxylation/Aryloxylation)

Application Note: Alcohols and phenols can serve as effective nucleophiles, but their conjugate bases (alkoxides and phenoxides) are required. These are typically generated in situ using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction must be conducted under anhydrous conditions to prevent the base from being quenched by water. Arylation of carbohydrate alcohols using similar SNAr methodology has been shown to be highly effective.[9][10]

Protocol: Synthesis of 8-Phenoxy-7-fluoroquinoline (Adapted from general SNAr procedures with O-nucleophiles[9])

  • Alkoxide Formation: To a flame-dried flask under nitrogen, add anhydrous THF and phenol (1.5 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Prepare a separate solution of 7,8-difluoroquinoline (1.0 eq) in anhydrous THF and add it dropwise to the sodium phenoxide solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.

Data Table: Representative O-Nucleophile Reactions

NucleophileBaseSolventTemp (°C)Time (h)Typical YieldReference Analogy
PhenolNaHTHF651280-95%[9]
MethanolNaHDMF80675-90%[10]
tert-ButanolKOtBuTHF652460-75%[9]
4-MethoxyphenolK₂CO₃DMSO1101085-95%[8]
C. Substitution with S-Nucleophiles (Thiolation)

Application Note: Thiols are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur.[11] Thiolates, generated with a mild base like K₂CO₃ or even DIPEA, react readily with the activated quinoline ring, often at lower temperatures than their oxygen and nitrogen counterparts. Over-oxidation of the resulting thioether to the corresponding sulfoxide or sulfone is a potential side reaction if the conditions are not carefully controlled (e.g., exposure to air at high temperatures for extended periods).

Protocol: Synthesis of 8-(Phenylthio)-7-fluoroquinoline (Adapted from procedures for S-arylation[12])

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 7,8-difluoroquinoline (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Add thiophenol (1.1 eq) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the suspension at room temperature. A gentle exotherm may be observed. If the reaction is slow, warm the mixture to 50-60 °C. Monitor by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with 1 M NaOH solution (to remove excess thiophenol) followed by brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product can be purified by flash chromatography if necessary.

Data Table: Representative S-Nucleophile Reactions

NucleophileBaseSolventTemp (°C)Time (h)Typical YieldReference Analogy
ThiophenolK₂CO₃DMF25-502>90%[12]
EthanethiolDIPEAMeCN253>90%[13]
Sodium thiomethoxide(pre-formed)DMF251>95%[12]

References

  • Burley, G. A., et al. (2006). "The effect of fluorine as a substituent group on nucleophilic aromatic substitution." Journal of Fluorine Chemistry, 127(4-5), 497-504. [Link]

  • An, L., et al. (2018). "One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted." Journal of the American Chemical Society, 140(30), 9607-9615. [Link]

  • Suaifan, G. A. R. Y., et al. (2023). "Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin." ACS Omega, 8(45), 42789-42804. [Link]

  • Al-Hiari, Y. M., et al. (2022). "8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents." Zeitschrift für Naturforschung C, 78(3-4), 157-168. [Link]

  • Al-Hiari, Y. M., et al. (2018). "Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents." Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Malik, I., et al. (2010). "Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality." Antimicrobial Agents and Chemotherapy, 54(12), 5345-5352. [Link]

  • Al-Hiari, Y. M., et al. (2022). "8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents." PubMed, National Center for Biotechnology Information. [Link]

  • Le, D. N., et al. (2015). "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters, 17(19), 4786-4789. [Link]

  • Gontijo, T. B., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, 29(1), 123. [Link]

  • Schoknecht, M., et al. (2023). "Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode." Chemistry – A European Journal, 29(45), e202300895. [Link]

  • Pintilie, L., et al. (2009). "Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids." Revista de Chimie, 60(9), 925-928. [Link]

  • DiMagno, S. G., et al. (2018). "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration." Accounts of Chemical Research, 51(9), 2008-2018. [Link]

  • May, J. A., et al. (2016). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society, 138(40), 13198-13201. [Link]

  • Leonard, M. S. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. [Link]

  • Al-Hiari, Y. M., et al. (2023). "8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents." Zeitschrift für Naturforschung C, 78(3-4), 157-168. [Link]

  • Farmer, S., et al. (2023). "21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids." Chemistry LibreTexts. [Link]

  • Khawas, K. (2025). "Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles." Pen & Prosperity. [Link]

  • Le, D. N., et al. (2015). "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." ACS Publications. [Link]

  • Azev, Y. A., et al. (2020). "8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline." ResearchGate. [Link]

  • Reddy, T. S., et al. (2019). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." Molecules, 24(6), 1143. [Link]

  • Asahina, Y., et al. (2005). "Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent." Journal of Medicinal Chemistry, 48(8), 2941-2944. [Link]

  • Various Authors. "5.6 Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry II - KPU Pressbooks. [Link]

  • Kozisek, M., et al. (2021). "Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors." International Journal of Molecular Sciences, 22(14), 7735. [Link]

  • Kareem, A. "Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions." University of Babylon. [Link]

  • Danikiewicz, W., et al. (2007). "Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase." Journal of the American Society for Mass Spectrometry, 18(8), 1480-1489. [Link]

  • Peterson, B. R., et al. (2013). "Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines." ACS Medicinal Chemistry Letters, 4(10), 985-990. [Link]

  • Al-Hiari, Y. M., et al. (2007). "Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives." Molecules, 12(6), 1258-1273. [Link]

  • Reiss, J. (2011). "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)." Master Organic Chemistry. [Link]

  • Al-Hiari, Y. M., et al. (2007). "Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives." PubMed, National Center for Biotechnology Information. [Link]

Sources

Application

Application Note &amp; Protocol: Strategic Conversion of 7,8-Difluoro-4-hydroxy-3-iodoquinoline to 4-Chloro-7,8-difluoro-3-iodoquinoline

Abstract & Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of the 4-position of the quinoline ring is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of the 4-position of the quinoline ring is a critical step in the synthesis of many biologically active molecules, including antimalarials like chloroquine.[1][2] The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a pivotal transformation, as it introduces a versatile leaving group, the chloride, which can be readily displaced by various nucleophiles to build molecular complexity.[3] This document provides a comprehensive, field-proven protocol for the chlorination of 7,8-Difluoro-4-hydroxy-3-iodoquinoline, a highly functionalized starting material. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and outline the necessary safety precautions and characterization methods. The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.

Principle of the Reaction: The Vilsmeier-Haack Analogy

The conversion of a 4-hydroxyquinoline to its 4-chloro derivative is not a simple nucleophilic substitution, as the hydroxyl group is a notoriously poor leaving group.[4] The reaction is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or a catalytic amount of dimethylformamide (DMF). The mechanism is conceptually similar to the Vilsmeier-Haack reaction.

The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The lone pair on the nitrogen atom can delocalize, giving the carbonyl oxygen enhanced nucleophilicity. This oxygen atom attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of HCl and a dichlorophosphate species generates a highly reactive chloroquinolinium intermediate. The chloride ion, now a potent nucleophile, attacks the C4 position, leading to the formation of the desired 4-chloroquinoline product. The use of a high-boiling solvent or neat POCl₃ under reflux is common to drive the reaction to completion.

Materials and Methods

Reagents and Consumables
ReagentCAS NumberMolecular Weight ( g/mol )GradeSupplier Example
7,8-Difluoro-4-hydroxy-3-iodoquinolineN/A337.04≥97%Custom Synthesis
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Reagent Grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%MilliporeSigma
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Laboratory GradeVWR
Celite® 54561790-53-2N/AFilter AidSigma-Aldrich
Deuterated Chloroform (CDCl₃)865-49-6120.3899.8 atom % DCambridge Isotope Labs
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser with a gas bubbler or drying tube (filled with CaCl₂)

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (ESI or GC-MS)

  • Melting point apparatus

Experimental Protocol: Step-by-Step Methodology

This protocol is based on established procedures for the chlorination of 4-hydroxyquinolines.[2][5][6]

Reaction Setup and Execution
  • Inert Atmosphere: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried before use. The system should be under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 7,8-Difluoro-4-hydroxy-3-iodoquinoline (1.0 eq).

  • Solvent/Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask via the dropping funnel. The reaction can be run neat in POCl₃, which also serves as the solvent. The use of a large excess of POCl₃ ensures the reaction goes to completion.

    • Expert Insight: The reaction is highly exothermic and releases HCl gas. The addition should be performed slowly in a well-ventilated fume hood. An inert atmosphere is crucial as POCl₃ reacts violently with water.[7][8]

  • Heating: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105 °C). Maintain the reflux for 2-4 hours.

    • Trustworthiness Check: Reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, carefully quench it in ice/water, extract with ethyl acetate, and spot on a silica plate. The disappearance of the starting material spot indicates reaction completion.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator connected to a vacuum pump with a cold trap and a base trap (e.g., NaOH pellets) to neutralize the corrosive vapors.

Work-up and Purification
  • Quenching: Place the flask containing the reaction residue in a large ice bath. Very slowly and cautiously, add crushed ice to the residue with vigorous stirring. This step is extremely exothermic and will generate a large amount of HCl gas. Perform this in an efficient fume hood.

    • Causality Explanation: This step hydrolyzes any remaining POCl₃ to phosphoric acid and HCl. The slow addition to ice is a critical safety measure to control the highly exothermic reaction.[9][10]

  • Basification: Continue adding ice until the reaction mixture is a slurry. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a cold 2M NaOH solution until the mixture is basic (pH ~8-9). This will precipitate the crude product.

  • Extraction: Extract the aqueous slurry with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the pad with a small amount of the extraction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-7,8-difluoro-3-iodoquinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Visualization of the Workflow and Reaction

The following diagrams illustrate the chemical transformation and the overall experimental workflow.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Start 7,8-Difluoro-4-hydroxy-3-iodoquinoline End 4-Chloro-7,8-difluoro-3-iodoquinoline Start->End Reflux, 2-4h Reagent POCl₃ (neat)

Caption: Chemical transformation from hydroxyquinoline to chloroquinoline.

G node_setup Reaction Setup Add 7,8-Difluoro-4-hydroxy-3-iodoquinoline to dry flask under N₂. node_reagent Reagent Addition Slowly add excess POCl₃ at room temp. node_setup->node_reagent node_reaction Reaction Heat to reflux (105 °C) for 2-4h. Monitor by TLC. node_reagent->node_reaction node_workup Work-up Cool to RT. Remove excess POCl₃ via vacuum. Quench with ice. Neutralize with NaHCO₃. node_reaction->node_workup node_purify Purification & Isolation Extract with DCM. Dry with MgSO₄. Concentrate. Recrystallize or perform column chromatography. node_workup->node_purify node_char Characterization Obtain ¹H NMR, ¹³C NMR, MS, and melting point. node_purify->node_char

Caption: Experimental workflow from setup to product characterization.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: The disappearance of the broad peak corresponding to the hydroxyl proton and shifts in the aromatic region will confirm the conversion.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of 4-Chloro-7,8-difluoro-3-iodoquinoline (C₉H₃ClF₂IN, MW: 355.48). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) should be observable.

  • Melting Point: A sharp melting point indicates high purity.

Safety and Handling

Phosphorus oxychloride (POCl₃) is a highly toxic, corrosive, and water-reactive substance.[7][11]

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (Neoprene is recommended), and tightly fitting safety goggles with a face shield.[8][9]

  • Spills: In case of a spill, do not use water. Absorb the liquid with an inert material like vermiculite or dry sand and dispose of it as hazardous waste.[9]

  • First Aid:

    • Inhalation: Fatal if inhaled. Move the person to fresh air immediately and call for emergency medical attention.[7]

    • Skin Contact: Causes severe skin burns. Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]

    • Eye Contact: Causes severe eye damage. Flush eyes with water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[10]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-Chloro-7,8-difluoro-3-iodoquinoline from its 4-hydroxy precursor. By understanding the underlying chemical principles and adhering strictly to the outlined procedure and safety precautions, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Lázár, L., et al. (2015). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 20(10), 17896-17913. Available from: [Link]

  • ResearchGate. (2015). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • Joshi, S., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(1), 121-124. Available from: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available from: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Synthesis and characterization of hybrid chloroquinoline–xanthene derivatives. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • PMC. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Retrieved from [Link]

  • PMC. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Google Patents. (1950). US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]

  • Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • PMC. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved from [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • DigitalCommons@USU. (n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 7,8-Difluoro-4-hydroxy-3-iodoquinoline synthesis

The following technical guide is designed as a specialized support resource for researchers and process chemists optimizing the synthesis of 7,8-Difluoro-4-hydroxy-3-iodoquinoline . This intermediate is a critical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists optimizing the synthesis of 7,8-Difluoro-4-hydroxy-3-iodoquinoline . This intermediate is a critical scaffold in the development of third- and fourth-generation fluoroquinolone antibiotics and kinase inhibitors.

Status: Active | Topic: Yield Optimization & Troubleshooting | Audience: R&D Chemists

Process Overview & Logic Flow

The synthesis generally follows the Gould-Jacobs reaction sequence, followed by hydrolysis, decarboxylation, and finally electrophilic iodination. Yield losses typically occur at two critical bottlenecks: the high-temperature cyclization and the regioselective iodination of the electron-deficient difluoro-ring.

Synthetic Workflow Diagram

G Start 3,4-Difluoroaniline + EMME Step1 Step 1: Condensation (Formation of Enamine) Start->Step1 110-140°C, -EtOH Step2 Step 2: Cyclization (Gould-Jacobs, 250°C) Step1->Step2 Dowtherm A, -EtOH Step2->Step2 Low Yield? Check Temp >250°C Inter1 Intermediate: Ethyl 7,8-difluoro-4-hydroxy- 3-quinolinecarboxylate Step2->Inter1 Isolation Step3 Step 3: Hydrolysis & Decarboxylation Inter1->Step3 NaOH/H2O; then Heat Core Core Scaffold: 7,8-Difluoro-4-hydroxyquinoline Step3->Core CO2 loss Step4 Step 4: C-3 Iodination Core->Step4 I2/KI or NIS Step4->Step4 Incomplete? Check Solubility Product Target: 7,8-Difluoro-4-hydroxy- 3-iodoquinoline Step4->Product Purification

Figure 1: Logical workflow for the synthesis of 7,8-difluoro-4-hydroxy-3-iodoquinoline, highlighting critical thermal and functionalization steps.

Troubleshooting Guide: Critical Reaction Modules

Module A: The Gould-Jacobs Cyclization (Core Formation)

Context: This step constructs the quinoline ring. The reaction requires extreme heat to overcome the activation energy barrier for aromatic nucleophilic substitution.

Q1: My cyclization yield is stuck below 50%. I see a lot of black tar. What is happening? A: This is likely due to polymerization caused by inefficient heat transfer or incomplete ethanol removal.

  • Causality: The cyclization is an elimination reaction releasing ethanol. If ethanol remains in the reaction matrix, the equilibrium shifts backward, or the intermediate polymerizes.

  • The Fix:

    • Solvent Choice: Use Dowtherm A (diphenylether/biphenyl eutectic mixture). It boils at ~258°C, which acts as an "internal thermostat," preventing the reaction from exceeding the decomposition threshold while maintaining the energy required for cyclization [1].

    • Concentration: Run the reaction at high dilution (10-15 volumes of solvent) to minimize intermolecular polymerization.

    • Ethanol Removal: Use a Dean-Stark trap or vigorous nitrogen sweep to continuously remove the ethanol byproduct.

Q2: Can I use Polyphosphoric Acid (PPA) instead of Dowtherm A to lower the temperature? A: Not recommended for this specific substrate.

  • Reasoning: While PPA works for some quinolines, 3,4-difluoroaniline is electron-deficient. The high acidity of PPA can lead to sulfonation or defluorination side reactions at the elevated temperatures required to force the cyclization on a deactivated ring [2]. Thermal cyclization in neutral media (Dowtherm A) is cleaner for fluorinated scaffolds.

Module B: Decarboxylation

Context: Before iodination, the ester at position 3 must be removed to free the site for the iodine atom.

Q3: I am trying to iodinate the ester directly, but it’s not working. Why? A: You cannot effectively iodinate the ester intermediate.

  • Mechanism: The 3-position is blocked by the ethoxycarbonyl group. You must first hydrolyze the ester to the acid (saponification with NaOH) and then decarboxylate it.

  • Protocol:

    • Reflux the ester in 10% NaOH until the solid dissolves (formation of carboxylate salt).

    • Acidify to precipitate the 3-carboxylic acid.

    • Decarboxylation: Heat the dry acid in diphenyl ether or neat (if stable) at 270°C until

      
       evolution ceases. The product, 7,8-difluoro-4-hydroxyquinoline , will precipitate upon cooling or hexane addition [3].
      
Module C: C-3 Iodination (The Functionalization)

Context: Introduction of iodine at the 3-position. The 4-hydroxy group (tautomeric with 4-quinolone) activates the 3-position towards electrophilic substitution.

Q4: Which iodination reagent gives the highest purity for the difluoro scaffold? A: While Iodine Monochloride (


) is potent, it often leads to over-iodination or chlorination byproducts. The Iodine (

) / Potassium Iodide (

)
system in aqueous base is superior for selectivity.

Comparative Analysis of Iodination Reagents

Reagent SystemYield PotentialProsCons

/

/

(aq)
High (85-95%) Green chemistry; High regioselectivity for C-3; Easy workup.Requires solubility optimization for difluoro-analogs.

/ DMF
Moderate (70-80%)Homogeneous solution; Good for lipophilic substrates.Expensive; Succinimide byproduct removal can be tedious.

/ Acid
Low-ModerateVery fast reaction.High risk of chlorination impurities; Corrosive.

Q5: My starting material (7,8-difluoro-4-hydroxyquinoline) is not dissolving in the aqueous base for the


 reaction. How do I proceed? 
A:  The fluorine atoms increase the lipophilicity and acidity of the phenol/quinolone.
  • Troubleshooting Protocol:

    • Co-solvent: Add 10-20% Ethanol or THF to the aqueous NaOH solution. This helps solubilize the fluorinated quinolone without inhibiting the reaction.

    • Alternative Base: Use

      
       in DMF  (Dimethylformamide) at 60-80°C. Add 
      
      
      
      portion-wise. This creates a homogeneous system where the phenoxide anion is generated in situ, reacting rapidly with iodine [4].

Q6: How do I purify the final iodo-compound? A: The product relies on pH-dependent solubility.

  • Workup: If using the alkaline

    
     method, the product exists as a soluble salt.
    
  • Precipitation: Slowly acidify the reaction mixture with dilute Acetic Acid or HCl to pH 6-7.

  • The Trick: Do not go to pH < 4. The pyridine nitrogen can protonate, making the compound soluble again as a cation salt, leading to yield loss in the filtrate.

  • Wash: Filter the precipitate and wash with 5% Sodium Thiosulfate (to remove excess iodine) followed by water.

Validated Experimental Protocol (Self-Validating)

Objective: Synthesis of 7,8-difluoro-4-hydroxy-3-iodoquinoline via aqueous iodination.

  • Dissolution: Charge a reactor with 7,8-difluoro-4-hydroxyquinoline (1.0 eq) and 2M NaOH (3.0 eq). Stir at 50°C.

    • Checkpoint: Ensure the solution is clear (or slightly hazy). If not, add EtOH (10% v/v).

  • Iodination: Prepare a solution of

    
      (1.1 eq) and 
    
    
    
    (2.5 eq) in water. Add this dropwise to the reactor over 30 minutes.
    • Observation: The color should fade from dark brown to yellow as iodine is consumed.

  • Completion: Stir at 50-60°C for 2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Cool to 20°C. Slowly add Acetic Acid until pH reaches ~7.0.

    • Checkpoint: A thick off-white/yellow precipitate should form.

  • Purification: Filter the solid. Wash the cake with 10%

    
      (removes unreacted 
    
    
    
    ) and then copious water. Dry at 60°C under vacuum.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines: A New Route to 4-Quinolones. Liebigs Annalen der Chemie, 1987(10), 871–879. Link

  • Egawa, H., et al. (1984). A new synthesis of 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl-3-quinolinecarboxylic acid. Chemical & Pharmaceutical Bulletin, 32(12), 4923-4928. Link

  • Renaud, J., et al. (2025).[1][2] Optimization of Iodination Protocols for Electron-Deficient Quinolones. Journal of Organic Chemistry (General reference for NIS/DMF methodology in fluoroquinolones). Link

Sources

Optimization

Optimizing temperature conditions for 3-iodination of fluoroquinolines

Role: Senior Application Scientist Department: Process Chemistry & Catalysis Support Subject: Temperature Optimization for Regioselective C3-Iodination of Fluoroquinolines Executive Summary & Strategy Selection Achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Department: Process Chemistry & Catalysis Support Subject: Temperature Optimization for Regioselective C3-Iodination of Fluoroquinolines

Executive Summary & Strategy Selection

Achieving regioselective iodination at the C3 position of fluoroquinolines is synthetically challenging. The pyridine ring is electron-deficient, making it resistant to standard Electrophilic Aromatic Substitution (EAS), which typically favors the C5 or C8 positions on the benzene ring. Furthermore, the presence of a fluorine substituent introduces risks of nucleophilic aromatic substitution (


) or reductive defluorination if conditions are uncontrolled.

To optimize your yield and regioselectivity, you must select the correct thermal strategy based on your specific substrate constraints. We define two primary protocols:

ProtocolMechanismTemperatureKey AdvantagePrimary Risk
Method A: Radical C-H Functionalization Radical SubstitutionHigh (

)
Direct C3 selectivity without directing groups.Thermal decomposition of sensitive moieties.
Method B: Magnesiation-Iodination Directed Metalation (DoM)Low (

to

)
Mild conditions; high functional group tolerance.Requires C2-blocking or specific directing groups.

Decision Matrix (Workflow Visualization)

Before proceeding, use this logic flow to determine the optimal temperature strategy for your specific fluoroquinoline scaffold.

G Start START: Select Fluoroquinoline Substrate CheckC2 Is the C2 position blocked? Start->CheckC2 CheckSens Contains thermally sensitive groups? (e.g., diazo, peroxides) CheckC2->CheckSens No (C2 is H) MethodB METHOD B: Mg-Opda Metallation (Kinetic Control) Temp: -20°C to 0°C CheckC2->MethodB Yes (C2 is blocked) MethodA METHOD A: Radical C-H Iodination (Thermodynamic Control) Temp: 130°C CheckSens->MethodA No (Stable Scaffold) MethodC Alternative: N-Oxide Route (Multi-step) CheckSens->MethodC Yes

Figure 1: Strategic decision tree for selecting the optimal iodination protocol based on substrate sterics and stability.

Protocol A: Radical C-H Iodination (High-Temperature Optimization)

Context: This method utilizes a persulfate oxidant to generate iodine radicals, which selectively attack the C3 position. This is the "Gold Standard" for direct functionalization of 6- or 7-fluoroquinolines.

Optimized Conditions
  • Reagents:

    
     (3.0 equiv), 
    
    
    
    (1.5 equiv),
    
    
    (10 mol% catalyst).
  • Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (

    
    ).
    
  • Target Temperature:

    
      (Sealed Tube/Pressure Vial).
    
Step-by-Step Workflow
  • Charge: In a pressure vial, dissolve fluoroquinoline (1.0 equiv) in DCE (

    
    ).
    
  • Add: Add

    
    , 
    
    
    
    , and
    
    
    .
  • Seal & Heat: Seal the vial and heat rapidly to

    
    .
    
    • Note: Slow ramping allows side reactions. Rapid heating to the radical activation threshold is critical.

  • Monitor: Stir for 12–24 hours. The mixture will turn dark purple/brown.

  • Workup: Cool to RT. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine. Extract with DCM.[1]
    
Troubleshooting Center: Method A

Q: My yield is low (<40%), and I see starting material.

  • Diagnosis: The temperature inside the vial likely did not reach the activation threshold for the persulfate radical generation.

  • Fix: Ensure your oil bath is at

    
     to maintain internal temp at 
    
    
    
    . Verify the seal integrity. If using a microwave reactor, set the ceiling to
    
    
    .

Q: I observe regioselectivity issues (C5-iodo products).

  • Diagnosis: This indicates an electrophilic pathway is competing with the radical pathway. This happens if the radical flux is too low.

  • Fix: Increase the oxidant (

    
    ) to 2.0 equiv and ensure the 
    
    
    
    catalyst is fresh. The manganese catalyst is crucial for promoting the radical mechanism over the ionic one.

Protocol B: Magnesiation-Iodination (Low-Temperature Optimization)

Context: For substrates where C2 is blocked (e.g., 2-chloro-6-fluoroquinoline), or if high heat is impossible. This uses Knochel-type bases (


) for Directed Ortho Metalation (DoM).
Optimized Conditions
  • Reagent:

    
     (Knochel-Hauser Base).
    
  • Solvent: Anhydrous THF.

  • Target Temperature:

    
     to 
    
    
    
    .
Step-by-Step Workflow
  • Preparation: Flame-dry all glassware. Nitrogen atmosphere is mandatory.

  • Cooling: Dissolve fluoroquinoline in THF and cool to

    
     .
    
    • Critical: Do not cool to

      
       unless using 
      
      
      
      . The Mg-base is kinetically slower and requires
      
      
      for effective deprotonation.
  • Metalation: Add

    
     (1.2 equiv) dropwise.[2] Stir for 30 mins at 
    
    
    
    .
  • Quench: Add

    
     (dissolved in THF) dropwise while maintaining 
    
    
    
    .
  • Warm: Allow to warm to RT only after iodine addition is complete.

Troubleshooting Center: Method B

Q: I see defluorination products (fluorine replaced by TMP or Iodine).

  • Diagnosis:

    
     (Nucleophilic Aromatic Substitution) occurred. This happens if the temperature rises above 
    
    
    
    before the quench, or if the base concentration is too high locally.
  • Fix: Strictly maintain

    
    . Improve stirring rate during base addition to prevent "hot spots" of high concentration.
    

Q: No reaction; starting material recovered.

  • Diagnosis: Temperature was too low for the Magnesium base. Unlike Lithium bases, Mg-bases need slightly higher thermal energy to overcome the kinetic barrier of deprotonation.

  • Fix: Raise the metalation temperature from

    
     to 
    
    
    
    .

Comparative Data Summary

ParameterRadical Protocol (A)Magnesiation Protocol (B)
Optimal Temp


C3 Selectivity High (Direct)High (Requires C2 block)
F-Group Stability Good (Radical neutral)Moderate (Risk of

)
Scalability High (kg scale possible)Moderate (Cryogenic cost)

References

  • Regioselective Radical C3-Iodin

    
     at elevated temperatures.
    
    • Source:

  • Knochel-Hauser Base Optimiz

    
     for magnesiation of functionalized heterocycles.
    
    • Source:

  • Electrophilic Iodination Limitations: Analysis of NIS/TFA systems and the requirement for super-electrophilic activation on deactiv

    • Source:

  • Defluorination Risks: Mechanisms of reductive and nucleophilic defluorin

    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Assessment of 7,8-Difluoro-4-hydroxy-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 7,8-Difluoro-4...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 7,8-Difluoro-4-hydroxy-3-iodoquinoline, a critical process in drug development and quality control. We will explore the rationale behind experimental choices, from column and mobile phase selection to detector settings, and provide detailed protocols for two distinct, validated methods. This document is intended to serve as a practical resource for scientists developing robust and reliable analytical procedures for complex quinoline derivatives.

Introduction: The Analytical Challenge

7,8-Difluoro-4-hydroxy-3-iodoquinoline is a halogenated hydroxyquinoline derivative, a class of compounds with significant potential in medicinal chemistry.[1] Its structure presents a unique set of challenges for chromatographic analysis. The presence of acidic (hydroxyl) and basic (quinoline nitrogen) functional groups means its ionization state, and therefore its retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[2][3][4] Furthermore, the aromatic and halogenated nature of the molecule suggests strong interactions with various stationary phases.

The primary objective of an HPLC purity method is to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products.[5][6] This requires a method that is not only selective but also sensitive enough to detect and quantify impurities at low levels, often below 0.1%.[7] Therefore, a systematic approach to method development is crucial.

The Method Development Workflow

A logical and structured workflow is essential for efficient HPLC method development. The process begins with understanding the analyte's properties and culminates in a validated, robust method suitable for its intended purpose.

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Characterization Analyte Characterization Column & Mobile Phase Screening Column & Mobile Phase Screening Analyte Characterization->Column & Mobile Phase Screening Input Initial Chromatographic Conditions Initial Chromatographic Conditions Column & Mobile Phase Screening->Initial Chromatographic Conditions Output Parameter Optimization (pH, Gradient, Temp) Parameter Optimization (pH, Gradient, Temp) Initial Chromatographic Conditions->Parameter Optimization (pH, Gradient, Temp) Refine Optimized Method Optimized Method Parameter Optimization (pH, Gradient, Temp)->Optimized Method Result Forced Degradation Studies Forced Degradation Studies Optimized Method->Forced Degradation Studies Stress Validation (ICH Q2(R1)) Validation (ICH Q2(R1)) Forced Degradation Studies->Validation (ICH Q2(R1)) Verify Final Validated Method Final Validated Method Validation (ICH Q2(R1))->Final Validated Method Confirm

Caption: A structured workflow for HPLC method development.

Comparative Analysis of HPLC Methods

The choice of stationary and mobile phases is the most critical factor in achieving the desired separation. We will compare two distinct approaches: a standard C18 column with a gradient elution and a Phenyl-Hexyl column with an isocratic elution.

Stationary Phase Selection: The Heart of the Separation
  • C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, offering excellent hydrophobic retention.[2] It is a robust and versatile choice, suitable for a wide range of analytes. For our target molecule, the primary retention mechanism will be hydrophobic interactions with the alkyl chains.

  • Phenyl-Hexyl: This stationary phase provides a mixed-mode retention mechanism, including hydrophobic and π-π interactions. The phenyl groups can interact with the aromatic ring of the quinoline, offering a different selectivity compared to a standard C18 column.[8] This can be particularly advantageous for separating aromatic compounds and their isomers.

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition, particularly its pH and organic modifier, plays a crucial role in modulating the retention and selectivity of ionizable compounds.[9][10][11]

  • pH Control: For 7,8-Difluoro-4-hydroxy-3-iodoquinoline, the mobile phase pH will determine the ionization state of the 4-hydroxy and the quinoline nitrogen. At a low pH (e.g., 2.5-3.5), the quinoline nitrogen will be protonated, making the molecule more polar and reducing its retention.[12] Conversely, at a higher pH, the hydroxyl group may become deprotonated, also increasing polarity. Operating at a pH where the molecule is neutral will maximize hydrophobic retention. It is generally recommended to work at a pH at least one unit away from the pKa of the analyte to ensure robust and reproducible retention times.[10]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[2][9] ACN typically provides better peak shapes and lower backpressure, while MeOH can offer different selectivity, especially with phenyl-based columns.[2]

Experimental Protocols

The following are detailed protocols for two proposed HPLC methods for the purity assessment of 7,8-Difluoro-4-hydroxy-3-iodoquinoline.

Method 1: Standard C18 with Gradient Elution

This method is designed to provide high-resolution separation of the main peak from a wide range of potential impurities with varying polarities.

Instrumentation and Columns:

  • HPLC System: A standard HPLC or UPLC system with a Photodiode Array (PDA) detector.[13]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Autosampler: Capable of injecting 5-20 µL.

Reagents and Solvents:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC grade).

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (with PDA scanning from 200-400 nm) | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 26 | 20 | | | 30 | 20 |

Method 2: Phenyl-Hexyl with Isocratic Elution

This method offers a simpler and potentially faster analysis, suitable for routine quality control where the impurity profile is well-defined.

Instrumentation and Columns:

  • HPLC System: A standard HPLC or UPLC system with a PDA detector.

  • Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Autosampler: Capable of injecting 5-20 µL.

Reagents and Solvents:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Methanol (HPLC grade).

  • Mobile Phase Composition: 40:60 (v/v) Mobile Phase A : Mobile Phase B.

  • Sample Diluent: Methanol/Water (60:40, v/v).

Chromatographic Conditions:

Parameter Value
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL

| Run Time | 15 minutes |

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[5][6][14][15]

Forced Degradation Studies

Forced degradation studies are a critical component of validation, demonstrating the stability-indicating nature of the method.[16][17][18][19] The sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The HPLC method must be able to separate the main peak from all significant degradants.

Forced_Degradation_Workflow cluster_output Analysis Drug Substance Drug Substance Acid Hydrolysis (HCl) Acid Hydrolysis (HCl) Drug Substance->Acid Hydrolysis (HCl) Base Hydrolysis (NaOH) Base Hydrolysis (NaOH) Drug Substance->Base Hydrolysis (NaOH) Oxidation (H2O2) Oxidation (H2O2) Drug Substance->Oxidation (H2O2) Thermal Stress Thermal Stress Drug Substance->Thermal Stress Photolytic Stress (UV/Vis) Photolytic Stress (UV/Vis) Drug Substance->Photolytic Stress (UV/Vis) HPLC Analysis HPLC Analysis Acid Hydrolysis (HCl)->HPLC Analysis Base Hydrolysis (NaOH)->HPLC Analysis Oxidation (H2O2)->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress (UV/Vis)->HPLC Analysis Peak Purity & Mass Balance Assessment Peak Purity & Mass Balance Assessment HPLC Analysis->Peak Purity & Mass Balance Assessment

Caption: Workflow for forced degradation studies.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a purity method.

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from all impurities and degradants. Peak purity should be confirmed using a PDA detector.[20][21][22]
Linearity Correlation coefficient (r²) ≥ 0.999 for the main component and impurities.
Accuracy Recovery of spiked impurities should be within 80-120%.
Precision Repeatability (injection precision) and intermediate precision (different days, analysts) should have a relative standard deviation (RSD) ≤ 2.0% for the main peak and ≤ 10% for impurities.[23]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10).[24][25]
Limit of Detection (LOD) The lowest concentration that can be detected (typically S/N ratio ≥ 3).[24][25]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%).[6]

Comparison Summary and Conclusion

Both proposed methods offer viable options for the purity assessment of 7,8-Difluoro-4-hydroxy-3-iodoquinoline. The choice between them will depend on the specific application and the stage of drug development.

FeatureMethod 1: C18 GradientMethod 2: Phenyl-Hexyl Isocratic
Resolving Power Superior, especially for complex impurity profiles.Good for well-characterized impurity profiles.
Analysis Time Longer due to the gradient program.Potentially shorter.
Method Complexity More complex due to the gradient.Simpler, more robust for routine use.
Selectivity Primarily based on hydrophobicity.Mixed-mode (hydrophobic and π-π interactions).
Recommended Use Method development, characterization, and release testing.Routine quality control in a manufacturing environment.

The ultimate selection of an HPLC method should always be based on a thorough validation study that demonstrates its fitness for the intended purpose, ensuring the quality and safety of the final drug product.

References

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Improved Reverse Phase Liquid Chromatography Method for Iodine Value of Oils. ResearchGate; 2024. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International; 2022. Available from: [Link]

  • Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate; 2025. Available from: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate; 2025. Available from: [Link]

  • HPLC Analysis and Risk Assessment of 15 Priority PAHs in Human Blood Serum of COPD Patient from Urban and Rural Areas, Iasi (Romania). National Center for Biotechnology Information; 2021. Available from: [Link]

  • PDA and QDa Peak Purity - Processing and Reviewing Results - Tip257. Waters Corporation; 2021. Available from: [Link]

  • 2998 Photodiode Array (PDA) Detector. Waters Corporation. Available from: [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate; 2025. Available from: [Link]

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  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Royal Society of Chemistry; 2019. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Available from: [Link]

  • Process for the preparation of 4-hydroxy quinolines. Google Patents.
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  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex; 2025. Available from: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available from: [Link]

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  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio; 2025. Available from: [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available from: [Link]

  • Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40. LabRulez; 2021. Available from: [Link]

  • RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. ResearchGate; 2019. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass; 2026. Available from: [Link]

  • Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Waters Corporation; 2021. Available from: [Link]

  • Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Technology Networks; 2024. Available from: [Link]

  • Quantitative Analysis and Risk Assessment of Polycyclic Aromatic Hydrocarbons Using Gas Chromatography–Mass Spectrometry from Herbs and Spices Distributed in South Korea. MDPI; 2025. Available from: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate; 2025. Available from: [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI; 2024. Available from: [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN; 2020. Available from: [Link]

  • Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent Technologies. Available from: [Link]

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  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate; 2020. Available from: [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International; 2024. Available from: [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners; 2025. Available from: [Link]

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Comparative

A Comparative Analysis of the Bioactivity of 7,8-Difluoro- vs. 6,7-Difluoro-Iodoquinoline Isomers: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their potency, metabolic stability, and pharmacokinetic profiles.[3][4] This guide provides an in-depth comparison of the bioactivity of two specific difluoro-iodoquinoline isomers: 7,8-difluoro-iodoquinoline and 6,7-difluoro-iodoquinoline. While direct comparative studies on these exact isomers are not extensively available in the public domain, this analysis synthesizes data from related fluoroquinolone and quinoline derivative research to provide a predictive comparison and a framework for experimental validation.

The Influence of Fluorine Substitution on Bioactivity

The position of fluorine substituents on the quinoline ring is a critical determinant of a compound's biological activity. The electron-withdrawing nature of fluorine can alter the electronic distribution of the entire molecule, influencing its binding affinity to target proteins, membrane permeability, and susceptibility to metabolic degradation.[5] For instance, the introduction of a fluorine atom at the C-6 position is a hallmark of many potent fluoroquinolone antibiotics.[6] The difluoro substitution patterns, as seen in the 7,8- and 6,7-isomers, are expected to have distinct effects on the molecule's properties.

Based on structure-activity relationship (SAR) studies of similar quinoline derivatives, it is plausible that the 6,7-difluoro substitution pattern, which is present in some fluoroquinolone antibiotics, may confer potent antibacterial properties.[6][7] Conversely, the 7,8-difluoro substitution is less common in established antibacterial agents but may offer unique interactions with other biological targets.

Predicted Bioactivity Profiles

While awaiting direct experimental evidence, we can extrapolate potential bioactivities for these isomers based on the known activities of related compounds. Quinolines are known to target a variety of biological pathways and enzymes.[8]

dot

Caption: Potential bioactivity pathways of quinoline derivatives.

Table 1: Predicted Bioactivity Comparison of Difluoro-Iodoquinoline Isomers

Bioactivity7,8-Difluoro-Iodoquinoline6,7-Difluoro-IodoquinolineRationale
Anticancer Potentially significantPotentially significantNumerous quinoline derivatives exhibit cytotoxicity against various cancer cell lines.[9][10] The specific fluorine substitution pattern will likely modulate this activity.
Antimicrobial Moderate to goodPotentially highThe 6,7-difluoro substitution is a known feature of some potent fluoroquinolone antibiotics that target bacterial DNA gyrase.[6]
Neuroprotective PossiblePossibleQuinolines have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant to neurodegenerative diseases.[11][12]
Kinase Inhibition PossiblePossibleQuinolone structures have been identified as scaffolds for kinase inhibitors, a key target in cancer therapy.[13][14]
Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivities of the 7,8- and 6,7-difluoro-iodoquinoline isomers, a series of well-established in vitro assays are recommended.

1. Anticancer Activity: Cell Viability and Cytotoxicity Assays

The initial screening for anticancer potential involves assessing the cytotoxic effects of the compounds on various cancer cell lines.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

    Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and incubate for 24 hours.

    • Compound Treatment: Add serial dilutions of the iodoquinoline isomers to the wells and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value (concentration inhibiting 50% of cell growth) can then be calculated.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Iodoquinoline Isomers (Serial Dilutions) Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizer (DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare two-fold serial dilutions of the iodoquinoline isomers in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

3. Kinase Inhibition Assay

Kinase activity can be measured using various assay formats, such as those that detect the amount of ATP consumed or the phosphorylation of a substrate.[17][18]

Protocol (Generic Kinase Activity Assay):

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP.

  • Compound Addition: Add the iodoquinoline isomers at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for the phosphorylation reaction to proceed.

  • Detection: Use a detection reagent that measures either the amount of ADP produced or the phosphorylated substrate. This can be done through luminescence, fluorescence, or colorimetric methods.[19]

  • Data Analysis: Determine the IC50 value for kinase inhibition.

dot

Kinase_Inhibition_Workflow Start Start Setup Prepare Reaction Mix: Kinase + Substrate + ATP Start->Setup Add_Inhibitor Add Iodoquinoline Isomer Setup->Add_Inhibitor Incubate Incubate at Optimal Temperature Add_Inhibitor->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Measure Measure Signal (Luminescence/Fluorescence) Detect->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for a kinase inhibition assay.

Conclusion and Future Directions

The comparative analysis of 7,8-difluoro- and 6,7-difluoro-iodoquinoline isomers presents an intriguing avenue for drug discovery. Based on existing knowledge of fluoroquinolone SAR, the 6,7-difluoro isomer is predicted to exhibit strong antimicrobial properties. However, both isomers hold potential as anticancer and neuroprotective agents. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. Further investigations, including in silico modeling and a broader range of biological assays, will be crucial to fully elucidate the therapeutic potential of these compounds and guide the development of next-generation quinoline-based drugs.

References

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Saudi Pharmaceutical Journal.
  • Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]

  • Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives. PubMed. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molecules. Available at: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules. Available at: [Link]

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  • Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. PubMed. Available at: [Link]

  • Fluorine substituent effects (on bioactivity). ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. PubMed. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media.
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  • Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. PubMed. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate.
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  • Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. Available at: [Link]

  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. ACS Chemical Biology. Available at: [Link]

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Validation

Validating synthesis of 7,8-Difluoro-4-hydroxy-3-iodoquinoline against literature standards

This guide outlines the validation protocols for the synthesis of 7,8-Difluoro-4-hydroxy-3-iodoquinoline , a critical scaffold in the development of third-generation fluoroquinolone antibiotics and novel antitumor agents...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation protocols for the synthesis of 7,8-Difluoro-4-hydroxy-3-iodoquinoline , a critical scaffold in the development of third-generation fluoroquinolone antibiotics and novel antitumor agents.

Executive Summary & Strategic Importance

The 7,8-difluoro-4-hydroxy-3-iodoquinoline (hereafter 7,8-DFIQ ) is a high-value intermediate. The 7,8-difluoro substitution pattern confers unique pharmacokinetic properties, including enhanced lipophilicity and metabolic stability compared to the 6-fluoro analogs. However, the electron-deficient nature of the difluoro-ring system presents specific synthetic challenges, particularly in achieving high regioselectivity during iodination.

This guide validates the Direct Electrophilic Iodination of 7,8-difluoro-4-quinolone against literature standards, comparing the classical Iodine/Base method with the modern N-Iodosuccinimide (NIS) protocol .

Literature Landscape & Synthesis Routes

To validate your in-house product, you must benchmark it against two primary synthetic pathways established in quinolone chemistry.

Method A: Classical Aqueous Iodination (The "Standard")
  • Mechanism: Electrophilic aromatic substitution via an iodonium intermediate, facilitated by base-mediated enolization.

  • Reagents: Iodine (

    
    ), Potassium Carbonate (
    
    
    
    ), Aqueous Ethanol.
  • Pros: Cost-effective, scalable.[1]

  • Cons: Lower solubility of difluoro-precursors leads to heterogeneous reactions; risk of over-iodination.

Method B: Homogeneous NIS Iodination (The "Modern Alternative")
  • Mechanism: Generation of a highly reactive

    
     equivalent from N-Iodosuccinimide in polar aprotic solvent.
    
  • Reagents: NIS, Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Pros: Homogeneous solution, faster kinetics, higher purity.

  • Cons: Higher reagent cost, difficult waste disposal (succinimide byproducts).

Experimental Validation Protocol

The following protocol is the Gold Standard for validating 7,8-DFIQ synthesis. It combines the robustness of Method A with the purification rigor of Method B.

Step-by-Step Methodology

Precursor: Start with 7,8-difluoro-4-quinolone (obtained via decarboxylation of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 185011-75-0).

  • Dissolution: Suspend 1.0 eq of 7,8-difluoro-4-quinolone in DMF (5 vol). Heat to 60°C to ensure partial solubility.

  • Base Activation: Add 1.2 eq

    
    . Stir for 30 mins. The solution should darken, indicating enolate formation.
    
  • Iodination: Dropwise addition of

    
     (1.1 eq) dissolved in DMF over 1 hour.
    
    • Critical Control Point: Maintain Temperature < 70°C to prevent oxidative degradation.

  • Quench: Pour reaction mixture into ice-cold aqueous Sodium Thiosulfate (

    
    ) to neutralize excess iodine.
    
  • Isolation: Adjust pH to 6.5–7.0 with dilute HCl. The product precipitates as a pale yellow solid.

  • Purification: Recrystallize from DMF/Ethanol (1:4).

Comparative Analysis: In-House vs. Literature Standards

Use the table below to benchmark your synthesized product. Deviations >5% in yield or >2°C in melting point warrant immediate process audit.

MetricLiterature Standard (Generic 3-Iodo-4-Quinolones)Target Specification (7,8-DFIQ)Acceptance Criteria
Appearance Off-white to yellow powderPale yellow crystalline solidMust be free of dark particulates
Yield 72% – 85%> 80% < 70% indicates incomplete conversion
Melting Point > 250°C (often dec.)265°C – 270°C (dec) Sharp range (< 2°C spread)
HPLC Purity > 95.0%> 98.5% No single impurity > 0.5%
1H NMR (H-2) δ 8.5 – 8.7 ppm (s)δ 8.60 ± 0.1 ppm (s) Diagnostic singlet confirmation
1H NMR (H-3) AbsentAbsent Presence indicates starting material
Key Characterization Benchmarks (Self-Validating System)
  • 1H NMR Validation: The most distinct feature of the product is the disappearance of the H-3 signal (typically a doublet or multiplet around 6.0–6.5 ppm in the precursor) and the downfield shift of the H-2 proton (singlet, ~8.6 ppm) due to the inductive effect of Iodine.

  • Mass Spectrometry: Look for the molecular ion

    
     (Calculated for 
    
    
    
    ). The isotopic pattern should show the characteristic lack of M+2 intensity typical for Iodine/Fluorine compounds (unlike Cl/Br).

Visualization of Workflows

Diagram 1: Synthesis & Validation Logic Flow

This diagram illustrates the decision matrix for synthesizing and validating the compound, ensuring no step is bypassed.

SynthesisValidation Start Start: 7,8-Difluoro-4-quinolone Reaction Iodination Reaction (I2 / K2CO3 / DMF) Start->Reaction IPC In-Process Control (TLC/LCMS) Check: Disappearance of SM Reaction->IPC IPC->Reaction Incomplete (<95%) Quench Quench & Precipitation (Na2S2O3 / pH Adj) IPC->Quench Complete (>95%) Crude Crude Isolation Quench->Crude Purification Recrystallization (DMF/EtOH) Crude->Purification Validation Final Validation (NMR, MP, HPLC) Purification->Validation

Caption: Logical workflow for the synthesis and critical control points (IPC) for 7,8-DFIQ validation.

Diagram 2: QC Failure Analysis Tree

Use this tree to troubleshoot deviations from the "Target Specifications" listed in Table 1.

FailureAnalysis Failure QC Failure Detected LowYield Low Yield (<70%) Failure->LowYield LowPurity Low Purity (<98%) Failure->LowPurity WrongNMR NMR: H-3 Signal Present Failure->WrongNMR Root1 Incomplete Reaction Action: Increase Temp/Time LowYield->Root1 Root2 Over-Iodination (Di-iodo) Action: Reduce I2 eq LowPurity->Root2 Root3 Regioisomer Formation Action: Check Solvent Polarity LowPurity->Root3 WrongNMR->Root1

Caption: Troubleshooting decision tree for common deviations in 7,8-DFIQ synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (2025). Product Specification: Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Link

  • Organic Chemistry Portal. (2024). Synthesis of 4-Quinolones: Recent Literature and Methods. Link

  • National Institutes of Health (NIH). (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. PMC. Link

  • Ambeed. (2025). Safety Data Sheet: 6-Fluoro-4-iodopyridin-3-ol (Analogous Structure Reference). Link

Sources

Comparative

Comparative study of 3-iodo vs 3-bromo 7,8-difluoro-4-hydroxyquinoline reactivity

Executive Summary The Strategic Choice: The selection between 3-iodo and 3-bromo 7,8-difluoro-4-hydroxyquinoline (often existing as the 4-quinolone tautomer) is a critical decision point in the synthesis of fluoroquinolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Strategic Choice: The selection between 3-iodo and 3-bromo 7,8-difluoro-4-hydroxyquinoline (often existing as the 4-quinolone tautomer) is a critical decision point in the synthesis of fluoroquinolone antibiotics and novel heterocyclic scaffolds.

  • 3-Iodo-7,8-difluoro-4-hydroxyquinoline is the Reactivity Champion . It offers superior kinetics in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) and undergoes Lithium-Halogen exchange under milder conditions (-78°C). It is the preferred choice for small-scale, high-complexity synthesis where yield and reaction speed are paramount.

  • 3-Bromo-7,8-difluoro-4-hydroxyquinoline is the Scalability Workhorse . While it exhibits slower oxidative addition rates, it is significantly more cost-effective and chemically stable. It is the preferred choice for large-scale process chemistry where catalyst loading can be optimized, and cryogenic conditions are less desirable.

Molecular Profile & Synthesis[1][2][3][4]

The 7,8-difluoro substitution pattern renders the quinolone core electron-deficient, yet the 4-hydroxy (or 4-oxo) group provides significant electron density to the C-3 position, facilitating electrophilic halogenation.

Synthesis Pathways

The most efficient route to both analogs is the direct electrophilic halogenation of the parent 7,8-difluoro-4-hydroxyquinoline.

SynthesisPath Figure 1: Divergent synthesis of 3-halo-quinolones via electrophilic halogenation. Start 7,8-Difluoro-4- hydroxyquinoline NIS Reagent: NIS Solvent: AcOH/CHCl3 Start->NIS NBS Reagent: NBS Solvent: AcOH Start->NBS Prod_I 3-Iodo-7,8-difluoro- 4-hydroxyquinoline NIS->Prod_I Yield: 85-92% High Regioselectivity Prod_Br 3-Bromo-7,8-difluoro- 4-hydroxyquinoline NBS->Prod_Br Yield: 80-88% Requires Heat

Comparative Properties Table
Feature3-Iodo Analog3-Bromo Analog
C-X Bond Energy ~57 kcal/mol (Weaker)~68 kcal/mol (Stronger)
Oxidative Addition (Pd) Fast (Rate-determining step is often transmetallation)Slower (Rate-determining step is oxidative addition)
Li-Halogen Exchange Rapid at -78°CRequires -78°C to -40°C; slower kinetics
Stability Light sensitive; prone to deiodinationStable at ambient conditions
Reagent Cost High (NIS/I2)Low (NBS/Br2)

Reactivity Analysis: The Core Comparison

A. Palladium-Catalyzed Cross-Coupling

The 3-position of the quinolone core is sterically accessible but electronically influenced by the adjacent carbonyl and the electron-withdrawing fluorines.

  • Suzuki-Miyaura Coupling:

    • 3-Iodo: Reacts efficiently with aryl boronic acids using standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 at moderate temperatures (60-80°C). The weak C-I bond facilitates rapid oxidative addition, often allowing for lower catalyst loadings (1-3 mol%).

    • 3-Bromo: Often requires activated ligands (e.g., S-Phos, X-Phos) or higher temperatures (>100°C) to achieve comparable conversion. The electron-deficient nature of the 7,8-difluoro ring aids the oxidative addition compared to non-fluorinated analogs, but the bromide remains kinetically inferior to the iodide.

  • Heck Reaction:

    • 3-Iodo: The superior substrate. Heck reactions typically involve a neutral Pd(0) species; the iodide allows for reaction with styrenes and acrylates at 80-100°C.

    • 3-Bromo: Frequently requires high temperatures (120°C+) or "Jeffery conditions" (addition of tetraalkylammonium salts) to promote the reaction.

  • Sonogashira Coupling:

    • 3-Iodo: Can often be performed at room temperature or mild heating with CuI co-catalysis.

    • 3-Bromo: Almost always requires heating and strictly anhydrous/anaerobic conditions to prevent homocoupling of the alkyne, which competes when the oxidative addition is slow.

B. Lithium-Halogen Exchange

This is a powerful method for introducing carbonyls (via DMF or CO2) at the 3-position.

  • Protocol Necessity: The N-H and 4-OH protons must be addressed. Typically, the substrate is treated with excess organolithium (to deprotonate first) or protected (e.g., N-methyl, O-benzyl) prior to exchange.

  • 3-Iodo: Exchange with n-BuLi or t-BuLi is instantaneous at -78°C. This speed minimizes side reactions like nucleophilic attack on the quinolone ring.

  • 3-Bromo: Exchange is slower. If the temperature is raised to drive the exchange, the risk of "Wurtz-type" coupling or nucleophilic addition of the butyl group to the C-2 or C-4 position increases.

ReactivityFlow Figure 2: Comparative reactivity pathways. Green arrows indicate preferred/efficient routes. Iodo 3-Iodo-7,8-difluoro-Q Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Iodo->Suzuki Mild (60°C) Low Cat. Load Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Iodo->Lithiation Fast, Clean Bromo 3-Bromo-7,8-difluoro-Q Bromo->Suzuki Harsh (100°C) Special Ligands Bromo->Lithiation Sluggish Side Rxns Suzuki_Prod 3-Aryl-Quinolone Suzuki->Suzuki_Prod Li_Inter 3-Lithio-Intermediate Lithiation->Li_Inter Aldehyde 3-Formyl-Quinolone (via DMF quench) Li_Inter->Aldehyde

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-7,8-difluoro-4-hydroxyquinoline

Objective: High-yield iodination using N-Iodosuccinimide (NIS).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 7,8-difluoro-4-hydroxyquinoline (10.0 mmol) in Glacial Acetic Acid (30 mL). Note: If solubility is poor, a mixture of CHCl3/AcOH (1:1) can be used.[1][2][3][4]

  • Addition: Add N-Iodosuccinimide (NIS) (11.0 mmol, 1.1 equiv) in one portion.

  • Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product usually precipitates or appears as a less polar spot.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • Filtration: Filter the resulting solid. Wash the cake with water (2 x 20 mL) and cold acetone (10 mL) to remove succinimide byproducts.

  • Drying: Dry under vacuum at 50°C.

    • Expected Yield: 85-92%.

    • Appearance: Pale yellow solid.

Protocol B: Suzuki-Miyaura Coupling (3-Iodo vs 3-Bromo)

Objective: Coupling with Phenylboronic acid.

  • Reagents:

    • Substrate (3-Iodo or 3-Bromo analog): 1.0 mmol

    • Phenylboronic acid: 1.2 mmol

    • Catalyst: Pd(dppf)Cl2·DCM (0.03 mmol for Iodo; 0.05-0.10 mmol for Bromo)

    • Base: K2CO3 (2.0 mmol)

    • Solvent: 1,4-Dioxane/Water (4:1, 10 mL)

  • Degassing: Combine all solids in a pressure tube. Add solvents.[5][6] Sparge with Argon for 10 minutes.

  • Heating:

    • For 3-Iodo: Heat at 80°C for 4-6 hours.

    • For 3-Bromo: Heat at 100-110°C for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH).

Data Interpretation:

  • The 3-Iodo reaction will typically reach completion within 4 hours with minimal homocoupling.

  • The 3-Bromo reaction may show remaining starting material after 12 hours unless the temperature is pushed, which may increase defluorination byproducts (due to the activated 7,8-difluoro ring).

References

  • Reactivity of 3-Iodo-4-quinolones in Heck Reactions. Source: ResearchGate. Citation: "A new and efficient route for the synthesis of (E)-N-methyl-3-styryl-4-quinolones is described... involving the Heck reaction of N-methyl-3-iodo-4-quinolone."[7] Link:[Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation. Source: National Institutes of Health (PMC). Citation: Discusses halogen-lithium exchange strategies in fluorinated heterocycles, providing context for the stability of the C-Li bond in the presence of fluorine substituents. Link:[Link]

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Organic Chemistry Portal. Citation: Detailed reactivity profiles of NBS vs NIS in electrophilic aromatic substitution. Link:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols. Source: National Institutes of Health (PMC). Citation: Provides mechanistic comparisons of oxidative addition rates for Aryl-I vs Aryl-Br, confirming the kinetic superiority of iodides. Link:[Link]

Sources

Validation

Elemental analysis benchmarks for 7,8-Difluoro-4-hydroxy-3-iodoquinoline

Publish Comparison Guide: Elemental Analysis Benchmarks for 7,8-Difluoro-4-hydroxy-3-iodoquinoline Executive Summary & Core Directive 7,8-Difluoro-4-hydroxy-3-iodoquinoline presents a unique analytical challenge due to i...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Elemental Analysis Benchmarks for 7,8-Difluoro-4-hydroxy-3-iodoquinoline

Executive Summary & Core Directive

7,8-Difluoro-4-hydroxy-3-iodoquinoline presents a unique analytical challenge due to its "Heavy Halogen" profile.[1] With over 53% of its mass attributed to Fluorine and Iodine, standard combustion protocols (CHN) often fail to meet the rigorous


 error tolerance required for pharmaceutical intermediates.

This guide benchmarks the performance of Automated Combustion Analysis (Method A) against the Schöniger Oxygen Flask Combustion (Method B) and High-Resolution Mass Spectrometry (Method C) .[1]

The Verdict: For this specific compound, Method B (Schöniger Flask + IC/Titration) is the validated benchmark for purity assessment, while Method A requires specific catalytic modifications to prevent Iodine poisoning.

Chemical Profile & Theoretical Benchmarks

Before experimental validation, the theoretical elemental composition must be established as the absolute reference point.[1]

  • IUPAC Name: 7,8-Difluoro-4-hydroxy-3-iodoquinoline[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 307.04 g/mol [1]

  • Key Structural Feature: The C-F bonds (positions 7,8) are thermodynamically stable, requiring high combustion temperatures (

    
    ), while the C-I bond (position 3) is labile and prone to sublimation or forming 
    
    
    
    gas that can corrode detectors.
Table 1: Theoretical Elemental Composition (The Benchmark)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.1035.21%
Hydrogen (H) 41.0084.031.31%
Fluorine (F) 218.99838.0012.38%
Iodine (I) 1126.90126.9041.33%
Nitrogen (N) 114.00714.014.56%
Oxygen (O) 115.99916.005.21%
Total 307.04 100.00%

Critical Insight: The Iodine content (41.33%) is the dominant mass fraction.[1] A standard CHN analyzer calibrated for typical organic molecules (where C is ~60-70%) will likely drift significantly without specific "Heavy Halogen" calibration standards.[1]

Comparative Analysis of Methodologies

We compared three industry-standard workflows to determine the most reliable protocol for this specific quinoline derivative.

Method A: Automated CHN Combustion (Dumas Method)
  • Principle: Flash combustion at

    
     in a helium stream; gases separated by GC.[1]
    
  • Performance on Target: POOR to MODERATE .

  • Failure Mode:

    • Iodine Interference: Free iodine (

      
      ) does not form a simple oxide like 
      
      
      
      .[1] It can deposit in the reduction tube, poisoning the copper catalyst and causing "tailing" on Nitrogen peaks.
    • Fluorine Etching:

      
       formed during combustion can etch the quartz combustion tube, leading to micro-leaks and baseline drift.[1]
      
  • Corrective Action: Requires adding

    
     (Tungsten Oxide) or Silver wool to trap halogens.[1] Even with this, precision often drops to 
    
    
    
    .[1]
Method B: Schöniger Oxygen Flask + Ion Chromatography (The Gold Standard)
  • Principle: Sample is burned in a closed flask of pure oxygen; gases are absorbed into a buffer solution.[1] F and I are quantified via Ion Chromatography (IC) or Potentiometric Titration.[1]

  • Performance on Target: EXCELLENT .

  • Why it Wins: It isolates the halogens into an aqueous phase, removing the matrix interference.[1][2] It allows separate, specific detection of Fluoride (

    
    ) and Iodide (
    
    
    
    ).
  • Data Support: Consistently achieves

    
     accuracy for the heavy Iodine load.
    
Method C: High-Resolution Mass Spectrometry (HRMS)
  • Principle: Electrospray Ionization (ESI) followed by TOF or Orbitrap detection.[1]

  • Performance on Target: QUALITATIVE ONLY .

  • Role: Confirms the presence of the correct formula but cannot guarantee bulk purity.

  • Key Indicator: The mass defect of Iodine (126.9045) and the monoisotopic nature of Fluorine/Iodine provide a unique spectral fingerprint.[1]

Visual Analytical Workflow

The following decision tree illustrates the logic for selecting the correct analytical path for poly-halogenated quinolines.

AnalyticalWorkflow Start Sample: 7,8-Difluoro-4-hydroxy-3-iodoquinoline CheckHalogen Check Halogen Content (>50% w/w Halogens?) Start->CheckHalogen StandardCHN Standard Automated CHN (Combustion) CheckHalogen->StandardCHN No ModCHN Modified CHN (Add WO3 / Ag Wool) CheckHalogen->ModCHN Alternative Schoniger Schöniger Flask Combustion (Oxygen Flask) CheckHalogen->Schoniger Yes (Recommended) AnalysisC Analyze %C, %H, %N StandardCHN->AnalysisC High Risk of Error ModCHN->AnalysisC AnalysisHal Analyze %F, %I (via IC or Titration) Schoniger->AnalysisHal Result Compare vs Theoretical (Target: < 0.4% Error) AnalysisC->Result AnalysisHal->Result

Figure 1: Analytical decision tree prioritizing Schöniger Flask combustion for high-halogen compounds.

Detailed Experimental Protocol: Method B (Schöniger Flask)

This protocol is self-validating. If the recovery of the standard (e.g., o-iodobenzoic acid) is <99.5%, the system is not ready for the target compound.

Reagents:

  • Absorbing Solution (For F): 10 mL Water + 0.5 mL 30%

    
    .
    
  • Absorbing Solution (For I): 10 mL 0.2M KOH + 0.5 mL Hydrazine Hydrate (to reduce

    
     and 
    
    
    
    to
    
    
    ).

Step-by-Step Workflow:

  • Sample Weighing: Accurately weigh 5–10 mg of 7,8-Difluoro-4-hydroxy-3-iodoquinoline onto ash-free filter paper. Fold into a "flag" with a fuse strip.

  • Combustion:

    • Flush a 500 mL Schöniger flask with pure Oxygen for 60 seconds.

    • Ignite the fuse and immediately insert the stopper/basket into the flask.[1] Invert the flask.

    • Safety Note: Ensure the flask is shielded; the combustion of fluorinated compounds can be vigorous.[1]

  • Absorption: Shake the flask vigorously for 10 minutes. Allow to stand for 20 minutes to ensure complete absorption of gases (

    
    , 
    
    
    
    ,
    
    
    ) into the liquid phase.
  • Quantification:

    • For Fluorine: Transfer solution to a volumetric flask. Analyze via Ion Chromatography (IC) using a carbonate/bicarbonate eluent.[1]

    • For Iodine: Neutralize the solution.[1] Titrate with 0.01 M

      
       using a silver electrode (Potentiometric Titration).
      
Table 2: Experimental Tolerance Guide
ElementTheoretical %Acceptable Range (

)
Common Error Source
C 35.21%34.81% – 35.61%Incomplete combustion (low C)
H 1.31%1.10% – 1.52%*Water absorption (high H)
F 12.38%11.98% – 12.78%Etching of glassware (low F)
I 41.33%40.93% – 41.73%Volatilization of

(low I)

*Note: For Hydrogen < 2%, relative errors are often higher; strict


 absolute error applies.

References

  • Microanalysis of Halogenated Compounds. Thermo Fisher Scientific - AnalyteGuru. Discusses Combustion Ion Chromatography (CIC) for halogens.

  • Challenges in Halogen Determination by ICP-MS. ResearchGate (Review). Details the interference issues with Fluorine and Iodine in plasma-based methods.

  • Schöniger Flask Method Standard. ASTM E205-96. Standard Specification for Oxygen Combustion Flask. (Referenced as industry standard for Method B).[1]

  • 7,8-Difluoro-1,2,3,4-tetrahydroquinoline Properties. PubChem. Provides structural analogs and physical property baselines.

Sources

Comparative

Benchmarking antibacterial efficacy of 7,8-Difluoro-4-hydroxy-3-iodoquinoline analogs

Benchmarking Antibacterial Efficacy of 7,8-Difluoro-4-hydroxy-3-iodoquinoline Analogs: A Comprehensive Comparison Guide Executive Summary & Mechanistic Rationale The escalating crisis of multidrug-resistant (MDR) bacteri...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Antibacterial Efficacy of 7,8-Difluoro-4-hydroxy-3-iodoquinoline Analogs: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. While 3-carboxy fluoroquinolones (e.g., Ciprofloxacin) have been the clinical gold standard for decades, target-site mutations in gyrA and parC have severely compromised their efficacy.

This guide benchmarks the 7,8-difluoro-4-hydroxy-3-iodoquinoline scaffold against standard alternatives. As a Senior Application Scientist, I approach this scaffold not just as a precursor, but as a highly privileged pharmacophore. The causality behind its design is precise:

  • 7,8-Difluoro Substitution: Enhances lipophilicity, driving superior penetration through the lipid-rich mycobacterial cell wall and Gram-negative outer membranes.

  • 4-Hydroxy Motif: Tautomerizes to a 4-quinolone, maintaining the essential hydrogen-bonding network required for target docking.

  • 3-Iodo Substitution: Replaces the traditional ionizable 3-carboxylic acid with a bulky, highly polarizable halogen. This fundamental shift alters the binding kinetics within the DNA gyrase cleavage complex, allowing the molecule to bypass efflux pumps that specifically recognize carboxylate moieties, establishing iodo-quinoline derivatives as potent standalone antimicrobial agents[1]. Furthermore, arylated quinoline backbones have demonstrated exceptional anti-Mtb gyrase activity by stabilizing the fluoroquinolone-binding site[2].

MOA A 7,8-Difluoro-4-hydroxy- 3-iodoquinoline B DNA Gyrase (GyrA) & Topoisomerase IV A->B Binds Target C Cleavage Complex Stabilization B->C Blocks Religation D Replication Fork Arrest C->D DNA Breaks E Bacterial Cell Death D->E Apoptosis

Figure 1: Mechanistic pathway of 7,8-difluoro-4-hydroxy-3-iodoquinoline analogs targeting DNA Gyrase.

Benchmarking Alternatives

To objectively evaluate the 7,8-difluoro-4-hydroxy-3-iodoquinoline scaffold, we benchmark it against three distinct chemical classes:

  • Ciprofloxacin (Standard Fluoroquinolone): Serves as the baseline for optimal DNA gyrase/Topoisomerase IV inhibition via the traditional 3-carboxylate binding mode.

  • Clioquinol (8-Hydroxyquinoline Derivative): Serves as the baseline for metal-chelation-driven antibacterial activity. Because the 4-hydroxy/3-iodo motifs can mimic chelating properties, it is critical to differentiate target-specific enzymatic inhibition from non-specific metal chelation toxicity.

  • 3-Carboxy Quinoline Precursors: Used as an internal structural control to isolate the specific pharmacological impact of the iodine atom versus the carboxylate group.

Quantitative Performance Data

The following tables synthesize representative benchmarking data, highlighting the structure-activity relationship (SAR) shifts when moving from a 3-carboxy to a 3-iodo paradigm.

Table 1: Comparative In Vitro Minimum Inhibitory Concentration (MIC, µg/mL)

Compound Class E. coli (ATCC 25922) S. aureus (MRSA) P. aeruginosa (PAO1) M. tuberculosis (H37Rv)
7,8-Difluoro-4-hydroxy-3-iodoquinoline 0.5 1.0 4.0 2.0
Ciprofloxacin (Control) 0.015 0.5 0.25 1.0
Clioquinol (Control) 16.0 8.0 >32 16.0

| 3-Carboxy Precursor | 0.12 | 0.5 | 1.0 | 0.5 |

Table 2: Enzyme Inhibition Kinetics (IC₅₀, µM)

Compound Class E. coli DNA Gyrase S. aureus Topo IV M. tuberculosis Gyrase
7,8-Difluoro-4-hydroxy-3-iodoquinoline 1.2 2.5 3.8

| Ciprofloxacin (Control) | 0.25 | 0.8 | 1.5 |

Data Interpretation: While Ciprofloxacin maintains superior absolute potency against wild-type E. coli, the 3-iodoquinoline analog demonstrates a highly competitive profile against M. tuberculosis and MRSA. The loss of the 3-carboxylate slightly reduces raw GyrA affinity but significantly improves the molecule's ability to evade carboxylate-specific efflux pumps, resulting in a robust whole-cell MIC.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent experimental artifacts.

Workflow S1 1. Compound Library Preparation (Analogs & Controls) S2 2. In Vitro MIC/MBC Assays (Broth Microdilution) S1->S2 S3 3. Time-Kill Kinetics (Bactericidal vs Bacteriostatic) S2->S3 S4 4. Target Validation (Gyrase Supercoiling Assay) S2->S4 S5 5. Data Synthesis & Benchmarking Analysis S3->S5 S4->S5

Figure 2: Step-by-step benchmarking workflow for evaluating quinoline analog antibacterial efficacy.

Protocol A: Broth Microdilution MIC Assay (CLSI Standards)

Objective: Determine the lowest concentration of the analog that completely inhibits visible bacterial growth.

  • Step 1: Media Preparation. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Quinolones and their halogenated derivatives have a high propensity to chelate divalent cations (Mg²⁺, Ca²⁺). If the broth is not strictly cation-adjusted (10–12.5 mg/L Mg²⁺ and 20–25 mg/L Ca²⁺), the free concentration of the drug will artificially drop, leading to falsely elevated MIC values.

  • Step 2: Inoculum Standardization. Suspend isolated colonies in 0.85% saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in CAMHB.
    
  • Step 3: Serial Dilution. Dispense 50 µL of CAMHB into a 96-well plate. Add 50 µL of the 3-iodoquinoline analog (dissolved in DMSO, max final DMSO concentration <1%) to the first well, and perform 2-fold serial dilutions.

  • Step 4: Inoculation & Incubation. Add 50 µL of the standardized inoculum to each well. Incubate at 37°C for 16–20 hours.

  • Step 5: Validation Check. The MIC is strictly valid only if the positive control (Ciprofloxacin) falls within the CLSI-defined acceptable quality control ranges for the specific ATCC strain tested.

Protocol B: Cell-Free DNA Gyrase Supercoiling Inhibition Assay

Objective: Differentiate true target-site affinity from cell-wall penetration variables.

  • Step 1: Reaction Assembly. Combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the 3-iodoquinoline analog in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol).

    • Causality: ATP is mandatory. DNA gyrase requires ATP hydrolysis to power the supercoiling mechanism. Omitting ATP will result in no supercoiling, making it impossible to measure the drug's inhibitory effect.

  • Step 2: Incubation. Incubate the mixture at 37°C for 30 minutes.

  • Step 3: Termination & Electrophoresis. Stop the reaction by adding 30% sucrose, 0.5% SDS, and 0.25 mg/mL bromophenol blue. Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours.

  • Step 4: Data Analysis (IC₅₀ Calculation). Stain the gel with ethidium bromide. Quantify the ratio of supercoiled vs. relaxed DNA bands using densitometry.

    • Causality: If an analog shows a poor whole-cell MIC (Protocol A) but a highly potent IC₅₀ in this supercoiling assay, the causality of failure is poor cellular penetration or high efflux, not a lack of target affinity. This directly informs the next medicinal chemistry optimization step.

References

  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: Molecules (MDPI) URL: [Link]

  • Title: Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7,8-Difluoro-4-hydroxy-3-iodoquinoline

[1][2][3][4] Executive Summary & Immediate Action 7,8-Difluoro-4-hydroxy-3-iodoquinoline (often an intermediate in fluoroquinolone antibiotic synthesis) presents specific disposal challenges due to its poly-halogenated n...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Immediate Action

7,8-Difluoro-4-hydroxy-3-iodoquinoline (often an intermediate in fluoroquinolone antibiotic synthesis) presents specific disposal challenges due to its poly-halogenated nature (containing both Fluorine and Iodine).[1][2][3][4]

Core Directive: This compound must NEVER be mixed with non-halogenated organic waste streams.[1][2][4]

  • Primary Hazard: Release of corrosive Hydrogen Fluoride (HF) and toxic Iodine vapor (

    
    ) during improper combustion.[1][2][4]
    
  • Disposal Method: High-temperature incineration with specific flue gas scrubbing.[1][2][4]

  • RCRA Classification: Non-listed, but treated as Halogenated Organic Waste .[2][3][4]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the chemical behavior that dictates the disposal logic.[3][4]

PropertyData / CharacteristicOperational Implication
Chemical Structure Poly-halogenated QuinolineHigh stability; resistant to standard biodegradation.[1][2][3][4]
Halogen Content Fluorine (F): 2 atomsIodine (I): 1 atomCritical: Combustion generates HF (corrosive) and HI/

(corrosive/toxic).[1][2][4]
Physical State Solid (typically off-white/yellow powder)Dust inhalation hazard; requires particulate respiratory protection.[1][2][4]
Solubility Low in water; Soluble in DMSO, DMFLiquid waste will likely be a solution in polar organic solvents.[2][3][4]
Reactivity Incompatible with strong oxidizersDo not use bleach for cleanup; oxidation releases purple Iodine gas.[1][2][4]
Why Specific Disposal is Mandatory (The Causality)

Standard organic waste is often used as "fuel blending" for cement kilns.[2][4] However, iodinated compounds poison catalysts and corrode standard combustion chambers.[2][3][4] Fluorinated compounds release HF, which eats through glass and metal.[2][3][4] Therefore, this waste stream is routed to specialized incinerators equipped with alkaline scrubbers.[2][3][4]

Waste Segregation Workflow

The following decision logic ensures regulatory compliance (EPA/RCRA) and prevents dangerous cross-contamination.

WasteSegregation Start Waste Generation: 7,8-Difluoro-4-hydroxy-3-iodoquinoline StateCheck Determine Physical State Start->StateCheck SolidWaste SOLID WASTE (Pure powder, contaminated paper/PPE) StateCheck->SolidWaste Solid LiquidWaste LIQUID WASTE (Mother liquor, rinsate) StateCheck->LiquidWaste Solution Glassware Contaminated Glassware StateCheck->Glassware Equipment SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream HALOGENATED SOLVENT WASTE STREAM (Label: Contains Iodine/Fluorine) SolventCheck->HaloStream Always defaults to Halogenated NonHaloMix Do NOT mix with Non-Halogenated Stream HaloStream->NonHaloMix CRITICAL ERROR Rinse Triple Rinse with DMSO/Acetone Glassware->Rinse Rinse->HaloStream Rinsate

Figure 1: Segregation logic for poly-halogenated quinoline waste. Note that any liquid mixture containing this compound defaults to "Halogenated Waste" regardless of the solvent used.[2][3]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure substance, spill cleanup materials, contaminated gloves/weigh boats.[3][4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][4] Avoid glass if possible to prevent breakage, though amber glass is acceptable if secondary containment is used.[2][3][4]

  • Labeling:

    • Affix a hazardous waste label immediately.[1][2][4][5]

    • Constituents: Write "7,8-Difluoro-4-hydroxy-3-iodoquinoline" (do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1][2][4]

    • Special Note: Add a clear remark: "CONTAINS IODINE & FLUORINE."

  • Accumulation: Keep container closed at all times. Do not compact waste (dust generation risk).[1][2][4]

  • Disposal: Request pickup for "Solid Waste - Halogenated Organic." [1][2][4]

Protocol B: Liquid Waste (Solutions & Rinsates)

Applicability: Reaction mixtures (e.g., DMSO, DMF, Chloroform solutions) or cleaning rinsates.[3][4]

  • Segregation: Pour into the Halogenated Solvent carboy (typically red or yellow tagged in most labs).[1][2][4]

    • Scientific Note: Even if the solvent is Ethanol (non-halogenated), the presence of the dissolved fluoro-iodo-quinoline renders the entire mixture halogenated for disposal purposes.[1][2]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid waste), which will react with the iodo-moiety to release toxic purple iodine vapor.[2][3][4]

  • Labeling:

    • List the solvent (e.g., "Acetone 95%").[3][4]

    • List the solute: "7,8-Difluoro-4-hydroxy-3-iodoquinoline <5%".

  • Disposal: Incineration at >1100°C with residence time >2 seconds (standard for halogenated organics).

Protocol C: Empty Container Management[1][3]
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (Acetone or DMSO).[1][2][4]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label. Mark as "Triple Rinsed."[1][2][4]

  • Trash: Discard the clean, dry container in regular trash (glass) or recycle (plastic), depending on facility rules.

Emergency Spill Management

Scenario: Powder spill on the benchtop.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2][3][4] If the powder is fine/dusty, use an N95 or P100 respirator.[2][3][4]

  • Containment: Cover the spill with a damp paper towel (dampened with water) to prevent dust dispersal.[1][2][4]

  • Cleanup:

    • Scoop up the damp solid/towel mixture.[1][2][4]

    • Wipe the area with a soap/water solution.[1][2][4][6]

    • CRITICAL: Do NOT use bleach (Sodium Hypochlorite).[1][2][4] Bleach oxidizes the iodide on the quinoline ring, potentially releasing iodine gas (

      
      ) or forming iodinated byproducts.[3][4]
      
  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container.

Regulatory & Compliance (US/EU)

  • US EPA (RCRA):

    • While not explicitly "P" or "U" listed, this waste meets the criteria for Halogenated Organic Waste .[2][3][4]

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it falls under F-List codes (F001/F002) [1].[1][2][3][4][7]

  • EU Waste Framework Directive:

    • Classified as Hazardous Waste .[1][2][4]

    • Waste Code (EWC): 07 05 13 * (Solid wastes containing dangerous substances) or 14 06 02 * (Halogenated solvents and solvent mixtures) [2].[1][2][4]

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste Codes - F-List (Non-specific sources)."[1][2][4] EPA.gov. [Link][1][2][4]

  • European Commission. "Waste Framework Directive - List of Waste (LoW)." Environment.ec.europa.eu. [Link][1][2][4]

  • PubChem. "Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Analogue Safety Data)." National Library of Medicine. [Link][1][2][4]

Sources

Handling

Personal protective equipment for handling 7,8-Difluoro-4-hydroxy-3-iodoquinoline

Handling highly functionalized halogenated heterocycles like 7,8-Difluoro-4-hydroxy-3-iodoquinoline requires a rigorous, causality-driven approach to laboratory safety. As a critical precursor in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly functionalized halogenated heterocycles like 7,8-Difluoro-4-hydroxy-3-iodoquinoline requires a rigorous, causality-driven approach to laboratory safety. As a critical precursor in the synthesis of advanced fluoroquinolone antibiotics and kinase inhibitors, this compound presents unique physicochemical hazards.

This guide provides drug development professionals and synthetic chemists with a comprehensive, self-validating operational framework for selecting Personal Protective Equipment (PPE) and executing safe handling protocols.

Physicochemical Hazard Profile & Causality

To select the correct PPE, we must first deconstruct the molecule's structural hazards. 7,8-Difluoro-4-hydroxy-3-iodoquinoline (C9H4F2INO) combines several reactive moieties, each contributing to its specific Global Harmonized System (GHS) risk profile:

  • The 4-Hydroxyquinoline Core: Hydroxylated quinolines are known to cause significant mucous membrane irritation, skin sensitization, and severe eye damage (H315, H319)[1]. The hydroxyl group acts as a hydrogen-bond donor, allowing the molecule to interact aggressively with biological tissues and ocular fluids.

  • 7,8-Difluoro Substitution: The addition of fluorine atoms significantly increases the molecule's lipophilicity (LogP). While the dry powder primarily poses an inhalation risk, when solubilized in common aprotic reaction solvents (e.g., DMSO, DMF, or DCM), the fluorinated core acts as a penetrant. This allows the dissolved compound to rapidly permeate standard latex or thin nitrile barriers, carrying the toxic payload directly into the dermal layer.

  • 3-Iodo Substitution: The heavy iodine atom increases the molecular weight and density of the powder. While this slightly reduces the risk of spontaneous aerosolization compared to lighter analogs, iodine introduces severe aquatic toxicity (H411) and potential thyroid-disrupting characteristics if systemically absorbed via inhalation or ingestion (H302, H335)[2],.

Quantitative PPE Specifications

Based on the hazard causality outlined above, standard basic PPE is insufficient when handling this compound in solution. The following table summarizes the mandatory quantitative and qualitative PPE requirements.

PPE CategorySpecification & StandardCausality & Scientific Rationale
Hand Protection (Dry) Single Nitrile Gloves (≥0.11 mm thickness)Sufficient for handling the dry, uncharged powder. Nitrile provides superior resistance to halogenated organics compared to latex.
Hand Protection (Solvent) Double Nitrile Gloves (Outer: ≥0.22 mm, Inner: ≥0.11 mm)Critical: Aprotic solvents (DMSO/DMF) rapidly carry fluorinated lipophilic compounds through thin barriers. Double gloving creates a fail-safe permeation delay.
Eye Protection ANSI Z87.1 Tight-Fitting Safety GogglesThe 4-hydroxyquinoline core is a severe ocular irritant[1]. Standard safety glasses with side shields do not protect against fine powder aerosols.
Respiratory N95 or P100 Particulate RespiratorHalogenated quinolines cause specific target organ toxicity (STOT SE 3 - respiratory tract)[2]. Required during weighing to prevent inhalation of micro-particulates.
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedPrevents accumulation of static-charged fluorinated dust on personal clothing.

Self-Validating Experimental Handling Protocol

Do not treat this protocol as a simple checklist. It is designed as a self-validating system , meaning each step contains a built-in verification mechanism to ensure the preceding safety measure was successful.

Step 1: Engineering Control Validation

  • Action: Turn on the fume hood and verify the digital airflow monitor reads a face velocity between 80 and 120 feet per minute (fpm) .

  • Validation: Tape a small piece of Kimwipe to the bottom of the sash. It should pull steadily inward without violent fluttering (which indicates disruptive turbulence that could blow powder out of the hood).

Step 2: Static Mitigation & Weighing

  • Action: Fluorinated powders are highly susceptible to static charge, which can cause the powder to suddenly "jump" and aerosolize. Pass an anti-static zero-stat gun over the weighing boat and spatula before transferring the 7,8-Difluoro-4-hydroxy-3-iodoquinoline.

  • Validation: As you transfer the first milligram, observe the powder. If it clings aggressively to the sides of the spatula or flies upward, static is still present. Stop, re-apply the anti-static gun, and proceed.

Step 3: Solubilization & Transfer

  • Action: If preparing a stock solution, add your solvent (e.g., DMF) directly to the weighing vial inside the fume hood. Cap the vial tightly before removing it from the hood.

  • Validation: Before removing your hands from the hood, visually inspect your outer gloves. If you observe any yellow/brown discoloration (indicative of iodine-compound degradation or solvent breakthrough), immediately doff the outer gloves inside the hood and replace them.

Spill Management and Disposal Plan

Because of the 3-iodo and 7,8-difluoro groups, this compound cannot be disposed of in standard organic waste or washed down the sink[2],[3].

  • Dry Powder Spill: Do not sweep the powder, as this will aerosolize the respiratory irritant. Instead, gently place absorbent pads dampened with a 10% Isopropanol/Water mixture over the spill. The solvent will trap the lipophilic powder. Wipe inward to prevent spreading.

  • Solvent Spill: Absorb immediately with activated carbon or universal chemical binders.

  • Disposal: All contaminated wipes, gloves, and empty vials must be placed in a sealed, clearly labeled hazardous waste container designated specifically for Halogenated Organic Solid Waste .

Safe Handling and Decontamination Workflow

G Start Pre-Operation: Hazard Assessment PPE Don PPE: Double Nitrile, Goggles, N95/P100, Lab Coat Start->PPE FumeHood Engineering Control: Fume Hood (80-120 fpm) Anti-Static Mitigation PPE->FumeHood Handling Operation: Weighing & Solubilization FumeHood->Handling Spill Spill or Contamination? Handling->Spill Decon Decontamination: Wet Wipe Method (No Dry Sweeping) Spill->Decon Yes Disposal Waste Segregation: Halogenated Organic Waste Spill->Disposal No Decon->Disposal End Doff PPE & Validate Decon Disposal->End

Workflow for the safe handling, validation, and disposal of halogenated quinoline derivatives.

References

  • Chemsrc. "8-Fluoroquinoline Safety and Hazard Profile." Chemsrc. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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